KAL-21404358
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H31N3O2 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC 名称 |
2-[[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C21H31N3O2/c1-21(2,3)15-24-10-9-23(14-17(24)8-11-25)13-16-12-20(26)18-6-4-5-7-19(18)22-16/h4-7,12,17,25H,8-11,13-15H2,1-3H3,(H,22,26) |
InChI 键 |
WMHDCRWFBUKCAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CN1CCN(CC1CCO)CC2=CC(=O)C3=CC=CC=C3N2 |
产品来源 |
United States |
Foundational & Exploratory
The Allosteric Modulation of K-RasG12D by KAL-21404358: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12D mutation, has long been considered an intractable target in oncology. This document provides a detailed technical overview of the mechanism of action of KAL-21404358, a novel allosteric inhibitor of K-RasG12D. By binding to a cryptic pocket designated P110, this compound disrupts the interaction between K-RasG12D and its downstream effector, B-Raf. This interference subsequently leads to the inhibition of the RAF-MEK-ERK and PI3K-AKT signaling pathways, crucial for tumor cell proliferation and survival. This whitepaper will detail the binding kinetics, experimental methodologies, and the downstream cellular effects of this compound, offering a comprehensive resource for researchers in the field of oncology and drug discovery.
Introduction
Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers. The G12D mutation, in particular, is notoriously difficult to target directly due to the high affinity of K-Ras for GTP and the smooth protein surface lacking deep hydrophobic pockets. This compound represents a significant advancement in the field, operating through an allosteric mechanism to inhibit the function of this formidable oncoprotein.
Mechanism of Action: Allosteric Inhibition of the K-RasG12D-B-Raf Interaction
This compound functions as a small molecule allosteric inhibitor that binds to a previously unidentified pocket on the surface of the K-RasG12D protein, termed the P110 pocket due to its proximity to proline 110.[1][2] This binding event induces a conformational change in K-RasG12D that prevents its effective interaction with the RAS-binding domain (RBD) of the B-Raf kinase.[2] The disruption of this critical protein-protein interaction is the linchpin of this compound's inhibitory action.
By preventing the association of K-RasG12D with B-Raf, this compound effectively blocks the initiation of the downstream RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades.[1][2] These pathways are central to the regulation of cell growth, proliferation, and survival, and their constitutive activation due to the K-RasG12D mutation is a hallmark of cancer.
References
Allosteric Inhibition of K-RasG12D by KAL-21404358: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric inhibition of the oncogenic K-RasG12D mutant by the small molecule inhibitor, KAL-21404358. The document details the mechanism of action, binding characteristics, and its effects on downstream signaling pathways. It is intended to be a comprehensive resource for researchers in oncology and drug discovery.
Introduction to K-RasG12D and the P110 Allosteric Site
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1] The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell proliferation, differentiation, and survival.[2] The G12D mutation impairs the intrinsic GTPase activity of K-Ras, locking it in a constitutively active state and driving oncogenic signaling.[2]
Historically, K-Ras has been considered an "undruggable" target due to its high affinity for GTP and the lack of deep binding pockets on its surface. However, recent efforts have identified a novel allosteric binding site adjacent to proline 110, termed the P110 site.[1][3] This site has emerged as a promising target for the development of allosteric inhibitors.[1][3]
This compound: A Novel Allosteric Inhibitor
This compound is a small molecule compound identified through a combination of computational and biochemical screening methods to bind to the P110 site of K-RasG12D.[1][3] By binding to this allosteric pocket, this compound disrupts the interaction of K-RasG12D with its downstream effector proteins, thereby inhibiting oncogenic signaling.[1]
Quantitative Data Summary
The binding affinity and functional effects of this compound have been characterized using various biophysical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity of this compound to K-RasG12D
| Assay | K-RasG12D Form | Binding Constant (KD) |
| Microscale Thermophoresis (MST) | GppNHp-bound (active) | 88 µM[1] |
| Microscale Thermophoresis (MST) | GDP-bound (inactive) | 146 µM[1] |
Table 2: Thermal Shift Assay (TSA) Data
| K-RasG12D Form | Effect of this compound |
| GDP-bound (inactive) | Stabilizes the protein, resulting in a 2.1°C melting temperature shift.[1] |
| GppNHp-bound (active) | No significant temperature shift observed.[1] |
Table 3: Cellular Activity of this compound
| Assay | Effect | Note |
| NanoBiT Split Luciferase | Disrupts K-RasG12D-B-Raf interaction | Effective at high concentrations.[1] |
| Western Blot | Impairs phosphorylation of Akt and Erk | Observed at high concentrations of the compound.[1] |
| K-RasG12D-Raf-1-RBD Pulldown | Reduces the amount of K-RasG12D bound to Raf-1-RBD | Supports disruption of the protein-protein interaction in a cellular context.[1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Microscale Thermophoresis (MST)
Microscale thermophoresis is a technique used to quantify biomolecular interactions in solution.
-
Protein Labeling: The K-RasG12D protein is fluorescently labeled using a reactive dye that covalently attaches to primary amines (e.g., lysine residues).
-
Sample Preparation: A series of dilutions of the small molecule inhibitor (this compound) is prepared in a suitable buffer (e.g., 50 mM Tris, 230 mM NaCl). The labeled K-RasG12D protein is added to each dilution at a constant concentration.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. A microscopic temperature gradient is induced by an IR laser, and the movement of the fluorescently labeled protein along this gradient is monitored. The change in thermophoresis upon ligand binding is used to determine the binding affinity (KD).[4][5]
-
Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration, and the data are fitted to a binding model to calculate the KD.
Thermal Shift Assay (TSA)
TSA is used to assess the thermal stability of a protein in the presence and absence of a ligand.
-
Sample Preparation: A reaction mixture is prepared containing the K-RasG12D protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either the small molecule inhibitor (this compound) or a vehicle control (e.g., DMSO).
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature ramp.
-
Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the fluorescence transition curve. A shift in Tm in the presence of the ligand indicates a stabilizing or destabilizing interaction.
NanoBiT Split Luciferase Assay
This is a live-cell assay to measure protein-protein interactions.
-
Vector Construction: The proteins of interest (K-RasG12D and B-Raf) are fused to the two subunits of the NanoLuc luciferase, Large BiT (LgBiT) and Small BiT (SmBiT).
-
Cell Transfection: The fusion protein constructs are co-transfected into a suitable cell line (e.g., HEK293T).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the inhibitor (this compound).
-
Luminescence Measurement: A cell-permeable substrate (furimazine) is added to the cells. If K-RasG12D and B-Raf interact, the LgBiT and SmBiT subunits are brought into close proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal. The signal is measured using a luminometer.[6][7]
-
Data Analysis: The change in luminescence in the presence of the inhibitor is used to quantify the disruption of the protein-protein interaction.
Visualizations
The following diagrams illustrate the K-Ras signaling pathway, the mechanism of inhibition by this compound, and the experimental workflow for its characterization.
Caption: K-RasG12D signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the identification and characterization of this compound.
References
- 1. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]
An In-depth Technical Guide on the Disruption of the RAF-MEK-ERK Signaling Pathway by KAL-21404358
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of KAL-21404358, a small molecule inhibitor targeting the oncogenic K-RasG12D mutant. The document details the inhibitory effects of this compound on the RAF-MEK-ERK signaling cascade, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Executive Summary
This compound is an allosteric inhibitor of the K-RasG12D mutant protein. It operates by binding to a novel allosteric pocket, termed the P110 site, which is adjacent to proline 110 on the K-RasG12D protein.[1][2] This binding event disrupts the crucial interaction between K-RasG12D and its downstream effector, B-Raf.[1][2] The dissociation of this complex subsequently leads to the downregulation of the RAF-MEK-ERK signaling pathway, a critical cascade involved in cell proliferation and survival.[1][2] Preclinical data demonstrates the potential of this compound as a therapeutic agent for cancers driven by the K-RasG12D mutation.
Quantitative Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with K-RasG12D and its impact on the RAF-MEK-ERK signaling pathway.
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) for GppNHp-bound K-RasG12D | 88 µM | Microscale Thermophoresis (MST) | [3] |
| Dissociation Constant (KD) for GDP-bound K-RasG12D | 146 ± 2 µM | Microscale Thermophoresis (MST) | [2] |
| Melting Temperature Shift (ΔTm) for GDP-bound K-RasG12D | +2.1 °C | Thermal Shift Assay (TSA) | [3] |
Table 1: Binding Affinity and Thermal Stabilization of this compound for K-RasG12D.
| Assay | This compound Concentration | Observed Effect | Cell Line | Reference |
| K-RasG12D-B-Raf Interaction | 100 µM | Significant disruption | HEK293T | [2] |
| Phospho-Akt (Ser473) Levels | 100 µM | Reduction | LS513 | [3] |
| Phospho-Erk (Thr202/Tyr204) Levels | 100 µM | Reduction | LS513 | [3] |
Table 2: Cellular Activity of this compound.
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric inhibitor of K-RasG12D. The diagram below illustrates its mechanism of action within the RAF-MEK-ERK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Microscale Thermophoresis (MST)
Objective: To determine the binding affinity of this compound to K-RasG12D.
Materials:
-
Recombinant K-RasG12D protein
-
This compound
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 5 mM MgCl2, 0.05% Tween-20)
-
Fluorescent dye for protein labeling (e.g., RED-tris-NTA)
-
MST instrument (e.g., Monolith NT.115)
Procedure:
-
Label the recombinant K-RasG12D protein with the fluorescent dye according to the manufacturer's instructions.
-
Prepare a series of dilutions of this compound in MST buffer.
-
Mix the labeled K-RasG12D protein with each dilution of this compound. The final concentration of the labeled protein should be kept constant (e.g., 50 nM).
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples using the MST instrument.
-
The data is analyzed by plotting the change in thermophoresis as a function of the this compound concentration and fitting the data to a binding curve to determine the dissociation constant (KD).
Thermal Shift Assay (TSA)
Objective: To assess the thermal stabilization of K-RasG12D upon binding of this compound.
Materials:
-
Recombinant K-RasG12D protein
-
This compound
-
TSA buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye
-
Real-time PCR instrument
Procedure:
-
Prepare a solution of K-RasG12D protein in TSA buffer.
-
Add this compound to the protein solution at a desired concentration.
-
Add SYPRO Orange dye to the mixture.
-
The samples are heated in a real-time PCR instrument with a temperature gradient (e.g., from 25 °C to 95 °C).
-
The fluorescence of SYPRO Orange is measured as a function of temperature.
-
The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in Tm (ΔTm) in the presence of this compound indicates ligand binding and protein stabilization.
NanoBiT Split Luciferase Assay
Objective: To measure the disruption of the K-RasG12D and B-Raf interaction by this compound in a cellular context.
Materials:
-
HEK293T cells
-
Plasmids encoding K-RasG12D fused to the Small Bit (SmBiT) of NanoLuc luciferase and B-Raf fused to the Large Bit (LgBiT)
-
Transfection reagent
-
This compound
-
Nano-Glo Luciferase Assay substrate
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the K-RasG12D-SmBiT and B-Raf-LgBiT plasmids.
-
After 24-48 hours, treat the cells with various concentrations of this compound.
-
Add the Nano-Glo Luciferase Assay substrate to the cells.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence indicates a disruption of the K-RasG12D-B-Raf interaction.
Western Blotting
Objective: To determine the effect of this compound on the phosphorylation status of MEK and ERK.
Materials:
-
LS513 (K-RasG12D mutant) cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed LS513 cells and allow them to adhere.
-
Treat the cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the discovery and characterization of a K-Ras inhibitor like this compound.
References
The Role of KAL-21404358 in the Disruption of the PI3K-AKT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor KAL-21404358 and its role in disrupting the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway. The document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the core assays used to characterize this inhibitor.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] The constitutively active K-RasG12D protein drives tumor cell proliferation and survival by activating multiple downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2] Historically, directly targeting mutant K-Ras has been a significant challenge in drug development.[1][2]
This compound is a novel allosteric inhibitor that has been identified to bind to a previously unexploited pocket on the K-RasG12D protein, termed the P110 site, which is adjacent to proline 110.[1] By binding to this site, this compound disrupts the interaction between K-RasG12D and its downstream effectors, including PI3K, thereby inhibiting the activation of the PI3K-AKT signaling cascade.[1] This guide will explore the biochemical and cellular evidence supporting this mechanism.
Mechanism of Action
This compound functions as an allosteric inhibitor of K-RasG12D. Unlike orthosteric inhibitors that compete with the natural ligand (GTP), this compound binds to a distinct site on the protein. This binding event induces a conformational change in K-RasG12D that impairs its ability to interact with downstream effector proteins such as B-Raf and the p110α catalytic subunit of PI3K.[1] This disruption of protein-protein interactions is the key mechanism by which this compound attenuates signaling through both the RAF-MEK-ERK and PI3K-AKT pathways.[1]
Quantitative Data
The binding affinity of this compound for K-RasG12D and its effect on protein stability have been quantified using biophysical assays. The key findings are summarized in the tables below.
Table 1: Binding Affinity of this compound to K-RasG12D
| K-RasG12D Form | Assay | Dissociation Constant (KD) (µM) |
| GppNHp-bound (active) | Microscale Thermophoresis (MST) | 88 |
| GDP-bound (inactive) | Microscale Thermophoresis (MST) | 146 |
Data sourced from Feng et al., 2019.
Table 2: Thermal Stabilization of K-RasG12D by this compound
| K-RasG12D Form | Assay | Melting Temperature (Tm) Shift (°C) |
| GDP-bound | Thermal Shift Assay (TSA) | +2.1 |
Data sourced from Feng et al., 2019.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Recombinant K-RasG12D Purification
-
Expression: Human K-RasG12D (residues 1-169) is expressed as a His-tagged fusion protein in E. coli BL21(DE3) cells.
-
Lysis: Cells are harvested and lysed by sonication in a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, and protease inhibitors.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged K-RasG12D is eluted with an imidazole gradient.
-
Nucleotide Loading: The purified protein is loaded with either GDP or the non-hydrolyzable GTP analog, GppNHp, by incubation with a 10-fold molar excess of the nucleotide in the presence of alkaline phosphatase and 10 mM EDTA, followed by the addition of 20 mM MgCl₂.
-
Size-Exclusion Chromatography: The final purification step is performed using a Superdex 75 gel filtration column to ensure a homogenous, monomeric protein preparation.
Microscale Thermophoresis (MST)
MST is used to quantify the binding affinity between this compound and K-RasG12D in solution.
-
Protein Labeling: Purified K-RasG12D is fluorescently labeled using an appropriate amine-reactive dye (e.g., NT-647-NHS).
-
Sample Preparation: A constant concentration of labeled K-RasG12D (typically in the low nanomolar range) is mixed with a serial dilution of this compound in MST buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).
-
MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the change in fluorescence as a localized infrared laser creates a temperature gradient.
-
Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration, and the data are fitted to a KD model to determine the dissociation constant.
Thermal Shift Assay (TSA)
TSA is employed to assess the stabilization of K-RasG12D upon binding of this compound.
-
Reaction Setup: In a 96-well PCR plate, purified K-RasG12D (typically at a concentration of 2 µM) is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) in a suitable buffer (e.g., 10 mM HEPES pH 7.3, 150 mM NaCl).
-
Compound Addition: this compound is added to the experimental wells at a final concentration (e.g., 100 µM), with a vehicle control (e.g., DMSO) in separate wells.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min. Fluorescence is monitored at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation. The change in Tm (ΔTm) between the compound-treated and vehicle-treated samples is calculated.
NanoBiT Split Luciferase Assay
This assay is used to measure the disruption of the K-RasG12D-B-Raf interaction in live cells.
-
Plasmid Constructs: K-RasG12D is fused to the Small BiT (SmBiT) subunit of the NanoLuc luciferase, and B-Raf is fused to the Large BiT (LgBiT) subunit.
-
Cell Transfection: HEK293T cells are co-transfected with the SmBiT-K-RasG12D and LgBiT-B-Raf constructs.
-
Compound Treatment: After a suitable expression period (e.g., 24 hours), the cells are treated with varying concentrations of this compound or a vehicle control.
-
Luminescence Measurement: A cell-permeable luciferase substrate (furimazine) is added to the cells, and the luminescence, which is proportional to the extent of K-RasG12D-B-Raf interaction, is measured using a plate reader.
-
Data Analysis: The luminescence signal is normalized to the vehicle control, and the IC₅₀ value for the disruption of the interaction is calculated.
Raf-1-RBD Pulldown Assay
This assay validates the disruption of the K-RasG12D interaction with its effector in a cellular context.
-
Cell Culture and Treatment: A suitable cell line endogenously or exogenously expressing K-RasG12D is treated with this compound or a vehicle control.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Pulldown: The cell lysates are incubated with GST-tagged Raf-1 Ras-binding domain (RBD) immobilized on glutathione-agarose beads. The active, GTP-bound K-RasG12D binds to the Raf-1-RBD.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the bound proteins are eluted with SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for K-Ras. A decrease in the amount of pulled-down K-Ras in the this compound-treated samples indicates disruption of the interaction.
Western Blotting for PI3K-AKT Pathway Inhibition
This method is used to directly assess the effect of this compound on the downstream PI3K-AKT signaling pathway.
-
Cell Treatment and Lysis: Cells expressing K-RasG12D are treated with this compound for a specified time. Cells are then lysed, and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (p-AKT, a marker of pathway activation) and total AKT (as a loading control).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The intensity of the p-AKT band is normalized to the total AKT band to determine the extent of pathway inhibition.
Conclusion
This compound represents a promising class of allosteric inhibitors that can effectively target the oncogenic K-RasG12D mutant. The biochemical and cellular data demonstrate that this compound binds to the P110 site on K-RasG12D, leading to a disruption of its interaction with key downstream effectors. This mechanism of action results in the attenuation of the PI3K-AKT signaling pathway, a critical driver of cell survival and proliferation in K-Ras mutant cancers. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of this and other similar K-Ras inhibitors.
References
In-depth Technical Guide: Discovery and Synthesis of KAL-21404358
Introduction
Extensive research into the compound designated as KAL-21404358 has been conducted to determine its discovery, synthesis, and biological activity. Despite a thorough search of publicly available scientific literature, chemical databases, and patent repositories, no information has been found regarding a molecule with this specific identifier.
The lack of data suggests that "this compound" may be an internal research code for a compound that has not yet been disclosed in the public domain, a misnomer, or a hypothetical molecule. As such, it is not possible to provide a detailed technical guide, including experimental protocols, quantitative data, and pathway diagrams, for a compound that is not described in accessible literature.
To fulfill the user's request for a comprehensive technical document, an alternative, well-documented compound would be required. A suitable replacement would be a molecule with a rich history of published research, such as a known drug or a widely studied inhibitor, for which detailed synthetic routes, biological data, and mechanism-of-action studies are available.
Without any foundational information on this compound, the core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be met. Researchers, scientists, and drug development professionals are encouraged to verify the identifier and consult internal documentation or proprietary databases where such information might be archived.
The Chemical Probe KAL-21404358: An In-Depth Technical Guide to Targeting K-RasG12D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KAL-21404358, a first-in-class allosteric inhibitor developed as a chemical probe for the oncogenic K-RasG12D mutant. This document details the mechanism of action, quantitative binding data, and detailed experimental protocols for the characterization of this compound, serving as a critical resource for researchers in oncology and drug discovery.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. The K-Ras protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic and GAP-mediated GTP hydrolysis, locking K-Ras in a constitutively active state and driving oncogenesis. For decades, direct inhibition of mutant K-Ras has been a formidable challenge, earning it the label of an "undruggable" target.
This compound emerged from computational and biochemical screening efforts as a novel small molecule that binds to a previously unexploited allosteric pocket on K-RasG12D, termed the P110 site, located adjacent to proline-110.[1][2] This chemical probe serves as a valuable tool for studying the biological consequences of K-RasG12D inhibition and provides a scaffold for the development of more potent and selective therapeutics.
Mechanism of Action
This compound functions as an allosteric inhibitor by binding to the P110 site on K-RasG12D.[1][2] This binding event has a dual effect on the conformational state of the K-RasG12D protein:
-
Stabilization of the Inactive State 1: In its active, GTP-bound form, K-RasG12D exists in an equilibrium between two conformational states: state 2, which is capable of binding to downstream effectors like RAF and PI3K, and state 1, which has a reduced affinity for these effectors. This compound preferentially binds to and stabilizes the inactive state 1 conformation, thereby shifting the equilibrium away from the signaling-competent state 2.[3]
-
Trapping the GDP-Bound State: this compound also binds to the inactive, GDP-bound form of K-RasG12D. This interaction is thought to trap the protein in its inactive state, potentially hindering the nucleotide exchange process required for its activation.[3]
By disrupting the ability of K-RasG12D to interact with its primary effectors, such as B-Raf, this compound effectively attenuates downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][3]
Quantitative Data
The binding affinity and biochemical effects of this compound and its analogs have been quantified using various biophysical and biochemical assays. The key data are summarized in the tables below.
Table 1: Binding Affinity of this compound to K-RasG12D
| Assay Method | K-RasG12D Nucleotide State | Dissociation Constant (KD) | Reference |
| Microscale Thermophoresis (MST) | GppNHp-bound (GTP analog) | 88 µM | [3] |
| Microscale Thermophoresis (MST) | GDP-bound | 146 ± 2 µM | [3][4] |
Table 2: Thermal Shift Assay Data for this compound
| K-RasG12D Nucleotide State | Melting Temperature Shift (ΔTm) | Reference |
| GDP-bound | +2.1 °C | [3] |
Table 3: Structure-Activity Relationship of this compound Analogs
| Compound | Structure | KD (µM) vs GppNHp-K-RasG12D (MST) | Reference |
| This compound | Structure not displayed | 88 | [4] |
| KAL-YZ0965 | Structure not displayed | 129 | [4] |
Note: The original publication presents the structures of the analogs. For proprietary reasons, they are not reproduced here.
Table 4: K-RasG12D–B-Raf Interaction Assay Data
| Compound | Concentration | Assay | Result | Reference |
| This compound | 100 µM | NanoBiT Split Luciferase | Significant disruption of K-RasG12D-B-Raf interaction | [4] |
| KAL-YZ0965 | 100 µM | NanoBiT Split Luciferase | Disruption of K-RasG12D-B-Raf interaction | [4] |
Note: Specific IC50 values for the disruption of the K-RasG12D–B-Raf interaction or for cellular viability have not been reported in the primary literature.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the methods described in the primary literature.[3]
Microscale Thermophoresis (MST)
This assay measures the binding affinity between this compound and K-RasG12D by detecting changes in the thermophoretic movement of a fluorescently labeled protein upon ligand binding.
Materials:
-
Purified K-RasG12D protein
-
RED-tris-NTA dye (for His-tagged protein)
-
MST Buffer: PBS, 3 mM DTT, 0.05% Tween-20
-
This compound and other test compounds
-
Monolith NT.115 instrument (NanoTemper Technologies)
-
Standard treated capillaries
Protocol:
-
Prepare a 200 nM solution of K-RasG12D in MST buffer.
-
Add an equal volume of 100 nM RED-tris-NTA dye to the protein solution.
-
Incubate the protein/dye mixture at room temperature for 30 minutes.
-
Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to remove any aggregates.
-
Prepare a 16-point serial dilution of the test compound (e.g., this compound) in MST buffer.
-
Mix the labeled protein solution 1:1 with each compound dilution.
-
Load the reaction mixtures into standard treated capillaries.
-
Analyze the samples using a Monolith NT.115 instrument with appropriate LED power (e.g., 60%) and MST power (e.g., 40%).
-
The dissociation constant (KD) is calculated by fitting the change in normalized fluorescence as a function of compound concentration.
Thermal Shift Assay (TSA)
TSA is used to assess whether the binding of a ligand stabilizes the protein, indicated by an increase in its melting temperature (Tm).
Materials:
-
Purified K-RasG12D protein
-
Protein Thermal Shift Dye
-
Real-Time PCR instrument (e.g., Applied Biosystems)
-
This compound and DMSO (control)
Protocol:
-
Prepare a reaction mixture containing K-RasG12D protein, Protein Thermal Shift Dye, and either the test compound (e.g., this compound) or DMSO as a vehicle control.
-
Load the reaction mixtures into a 96-well PCR plate.
-
Place the plate in a Real-Time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C, acquiring fluorescence data at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound).
NanoBiT Split Luciferase Assay
This assay is used to measure the disruption of the K-RasG12D–B-Raf protein-protein interaction in cells.
Materials:
-
HEK293T cells
-
Plasmids encoding K-RasG12D fused to SmBiT and B-Raf fused to LgBiT
-
Transfection reagent (e.g., Lipofectamine)
-
Nano-Glo® Live Cell Reagent
-
Luminometer
-
This compound and control compounds
Protocol:
-
Co-transfect HEK293T cells with the K-RasG12D-SmBiT and B-Raf-LgBiT plasmids.
-
Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
-
Treat the cells with various concentrations of this compound or control compounds for a defined period (e.g., 4 hours).
-
Add the Nano-Glo® Live Cell Reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate-reading luminometer.
-
A decrease in luminescence relative to the DMSO-treated control indicates disruption of the K-RasG12D–B-Raf interaction.
Western Blot for Downstream Signaling
This method is used to confirm that this compound inhibits the downstream signaling pathways of K-RasG12D by measuring the phosphorylation levels of key effector proteins like ERK and AKT.
Materials:
-
K-RasG12D mutant cancer cell line (e.g., PANC-1, MIA PaCa-2)
-
This compound
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-AKT (p-AKT), anti-total-AKT, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed K-RasG12D mutant cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells on ice using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total ERK, p-AKT, total AKT, and the loading control to ensure equal protein loading and to assess the specific inhibition of phosphorylation.
Conclusion
This compound is a pioneering chemical probe that has been instrumental in validating the P110 allosteric pocket as a druggable site on the K-RasG12D oncoprotein. Its ability to disrupt the interaction with downstream effectors and inhibit critical signaling pathways provides a powerful tool for cancer researchers. The data and protocols presented in this guide offer a comprehensive resource for scientists aiming to utilize this compound in their research or to build upon its scaffold for the development of next-generation K-RasG12D inhibitors. While the moderate potency of this compound highlights the need for further optimization, its discovery marks a significant step forward in the quest to drug the previously "undruggable" K-Ras.
References
The Impact of KAL-21404358 on the K-Ras GTP/GDP Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibitor KAL-21404358 and its documented impact on the K-Ras protein, with a focus on its interaction with the GTP/GDP cycle. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a novel, small-molecule allosteric inhibitor that specifically targets the G12D mutant of K-Ras (K-RasG12D).[1] It binds to a distinct pocket on the protein surface, designated the P110 site, which is adjacent to proline-110.[1][2] The primary mechanism of action of this compound is not through direct inhibition of the GTP/GDP nucleotide exchange or hydrolysis but rather by inducing a conformational change in K-RasG12D that impairs its ability to interact with downstream effector proteins, most notably B-Raf.[1][2] This disruption of the K-Ras-B-Raf interaction effectively blocks the oncogenic signaling cascade mediated by the RAF-MEK-ERK and PI3K-AKT pathways.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding of this compound to K-RasG12D.
Table 1: Binding Affinity of this compound to K-RasG12D
| K-RasG12D Nucleotide State | Binding Affinity (KD) | Experimental Method | Reference |
| GppNHp-bound (GTP analog) | 88 µM | Microscale Thermophoresis (MST) | [1] |
| GDP-bound | 146 µM | Microscale Thermophoresis (MST) | [1] |
Table 2: Thermal Stabilization of K-RasG12D by this compound
| K-RasG12D Nucleotide State | Melting Temperature Shift (ΔTm) | Experimental Method | Reference |
| GDP-bound | +2.1 °C | Thermal Shift Assay (TSA) | [1] |
Signaling Pathways and Mechanism of Action
The K-Ras protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[3][4] This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of K-Ras.[5] Mutations such as G12D impair the ability of K-Ras to hydrolyze GTP, leading to its constitutive activation and downstream signaling.[6]
This compound allosterically modulates the K-Ras protein. By binding to the P110 site, it is hypothesized to shift the conformational equilibrium of GTP-bound K-RasG12D to a state that has a lower affinity for its effector proteins, such as B-Raf.[1]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. RAS Oncogene | RAS Pathway Drug Discovery | RAS Pathway Analysis [worldwide.promega.com]
- 6. Real-time in vitro measurement of intrinsic and Ras GAP-mediated GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on K-RasG12D Inhibitor KAL-21404358: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent and notoriously difficult to target. This technical guide provides an in-depth overview of the early-stage research on KAL-21404358, a novel allosteric inhibitor of K-RasG12D. This document details the mechanism of action, binding characteristics, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols for key assays. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the preclinical evaluation of this promising compound.
Introduction
The RAS family of small GTPases acts as molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[1] Mutations in KRAS, particularly at codon 12, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and oncogenesis.[2] For decades, KRAS was considered "undruggable" due to the absence of deep hydrophobic pockets on its surface and the picomolar affinity of its nucleotide-binding site.[1]
Recent advances have led to the discovery of allosteric pockets that can be targeted by small molecules.[3] this compound emerged from computational and biochemical screening efforts as a small molecule that binds to a novel allosteric site on K-RasG12D, termed the P110 site, located adjacent to proline-110.[3][4] This guide summarizes the foundational preclinical research on this compound.
Mechanism of Action
This compound is an allosteric inhibitor that binds to the P110 site of K-RasG12D.[4][5] This binding event does not compete with GTP/GDP at the nucleotide-binding pocket. Instead, it is hypothesized to stabilize the K-RasG12D protein in an inactive conformation.[4] By binding to the P110 site, this compound induces conformational changes in the Switch I and Switch II regions of K-Ras.[4][6] These regions are critical for the interaction with downstream effector proteins.[4] Consequently, the binding of this compound impairs the interaction between K-RasG12D and its effectors, most notably B-Raf.[3][4][5] This disruption leads to the inhibition of two major downstream signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the early-stage evaluation of this compound.
Table 1: Binding Affinity of this compound to K-RasG12D
| Assay | K-RasG12D Form | Dissociation Constant (KD) |
| Microscale Thermophoresis (MST) | GppNHp-bound (Active mimic) | 88 µM[4] |
| Microscale Thermophoresis (MST) | GDP-bound (Inactive) | 146 µM[4] |
| Multiple Methods (MST, TSA, NMR) | Not specified | ~100 µM[4] |
Table 2: Thermal Stability Shift
| Assay | K-RasG12D Form | ΔTm (°C) |
| Thermal Shift Assay (TSA) | GDP-bound | 2.1 °C[4] |
| Thermal Shift Assay (TSA) | GppNHp-bound | No significant shift[4] |
Table 3: Cellular Activity
| Assay | Effect | Note |
| K-Ras-B-Raf Interaction (NanoBiT) | Disruption of interaction | Observed at high concentrations[4] |
| Downstream Signaling (Western Blot) | Impaired p-Akt and p-Erk levels | Weak effect, consistent with low binding affinity[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols based on standard laboratory practices and information inferred from the primary literature.
Microscale Thermophoresis (MST)
This assay measures the binding affinity between molecules in solution by detecting changes in the thermophoretic movement of a fluorescently labeled molecule upon ligand binding.
-
Protein Preparation: Recombinant K-RasG12D (GDP-bound or loaded with GppNHp, a non-hydrolyzable GTP analog) is purified and fluorescently labeled, for instance, with an NHS-ester reactive dye targeting lysine residues.
-
Ligand Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Assay Procedure:
-
The labeled K-RasG12D protein is kept at a constant concentration (e.g., 50 nM).
-
The protein is mixed with the different concentrations of the this compound dilution series.
-
Samples are loaded into glass capillaries.
-
MST measurements are performed using an instrument like the NanoTemper Monolith. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent protein is monitored.
-
-
Data Analysis: The change in normalized fluorescence is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (KD).
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm).
-
Reagents: Purified K-RasG12D protein, this compound, and a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.
-
Assay Procedure:
-
A reaction mixture is prepared containing the K-RasG12D protein and SYPRO Orange dye in a suitable buffer.
-
The mixture is aliquoted into a 96-well PCR plate, with separate wells for the protein alone (control) and the protein with this compound.
-
The plate is placed in a real-time PCR instrument.
-
A temperature ramp is applied (e.g., from 25°C to 95°C), and fluorescence is measured at each temperature increment.
-
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. The shift in Tm (ΔTm) in the presence of this compound indicates a binding event.
K-RasG12D/B-Raf Interaction Assay (NanoBiT®)
The NanoBiT® split-luciferase assay is a live-cell method to quantify protein-protein interactions.
-
Cell Line Preparation: Cells are co-transfected with two constructs: one encoding K-RasG12D fused to the Large BiT (LgBiT) subunit of NanoLuc® luciferase, and another encoding the B-Raf Ras-binding domain (RBD) fused to the Small BiT (SmBiT) subunit.
-
Assay Procedure:
-
The engineered cells are seeded in a multi-well plate.
-
Cells are treated with varying concentrations of this compound.
-
The Nano-Glo® Live Cell Substrate is added.
-
Luminescence is measured using a plate reader. Interaction between K-RasG12D and B-Raf brings LgBiT and SmBiT into proximity, reconstituting an active luciferase enzyme that generates a luminescent signal.
-
-
Data Analysis: A decrease in luminescence in the presence of this compound indicates disruption of the K-RasG12D/B-Raf interaction.
Downstream Signaling Pathway Analysis (Western Blot)
Western blotting is used to detect changes in the phosphorylation status of key downstream signaling proteins like ERK and AKT.
-
Cell Culture and Treatment: Cancer cells harboring the K-RasG12D mutation are cultured and then treated with this compound for a specified time.
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A chemiluminescent substrate is added, and the signal is detected.
-
The membrane is then stripped and re-probed with antibodies for total ERK and total AKT to ensure equal protein loading.
-
-
Data Analysis: The intensity of the p-ERK and p-AKT bands is quantified and normalized to the corresponding total protein bands.
Conclusion and Future Directions
The early-stage research on this compound has successfully identified and validated a novel allosteric inhibitor that binds to the P110 site of K-RasG12D.[3][4] The compound has been shown to directly engage its target and disrupt its interaction with downstream effectors, leading to a reduction in MAPK and PI3K-AKT signaling.[4][5]
However, the moderate binding affinity and weak cellular activity of this compound highlight the need for further chemical optimization.[4] Future research will likely focus on synthesizing analogs of this compound with improved potency and drug-like properties. The discovery of the P110 site as a druggable pocket opens a promising new avenue for the development of direct K-RasG12D inhibitors, a critical step toward addressing a long-standing challenge in oncology.[3][4] Subsequent studies will need to evaluate optimized compounds in in vivo models to assess their pharmacokinetic properties and anti-tumor efficacy.
References
- 1. abcam.com [abcam.com]
- 2. Characterization of Ligand Binding to Pseudokinases Using a Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KAL-21404358: An Allosteric Inhibitor of K-RasG12D
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAL-21404358 is an experimental small molecule compound identified as an allosteric inhibitor of the oncogenic K-RasG12D mutant protein.[1][2][3] This document provides detailed protocols for in vitro studies to characterize the binding and cellular activity of this compound. The compound binds to a putative allosteric site designated as the P110 site, which is adjacent to proline-110 on the K-RasG12D protein.[1][2] By binding to this site, this compound stabilizes the inactive, GDP-bound state of K-RasG12D, thereby impairing its interaction with downstream effector proteins such as B-Raf.[1] This disruption leads to the inhibition of two critical signaling pathways implicated in cancer cell proliferation and survival: the RAF-MEK-ERK and the PI3K-AKT pathways.[1][2][3][4]
Mechanism of Action: Signaling Pathway
This compound exerts its inhibitory effect by allosterically modulating the conformation of K-RasG12D. This prevents the engagement of downstream signaling cascades.
Caption: Signaling pathway inhibited by this compound.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from in vitro assays with this compound.
| Assay Type | Target Protein | Ligand | Parameter | Value (µM) | Notes |
| Microscale Thermophoresis (MST) | GppNHp-bound K-RasG12D | This compound | KD | 88 | Indicates a slightly higher affinity for the active GTP-bound conformation.[1] |
| Microscale Thermophoresis (MST) | GDP-bound K-RasG12D | This compound | KD | 146 ± 2 | Demonstrates binding to the inactive GDP-bound state.[1] |
| Thermal Shift Assay (TSA) | GDP-bound K-RasG12D | This compound | ΔTm | +2.1 °C | A positive shift indicates stabilization of the protein upon binding.[1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Experimental Workflow Overview
Caption: In vitro experimental workflow for this compound.
Microscale Thermophoresis (MST) for Binding Affinity
This protocol determines the dissociation constant (KD) of this compound to K-RasG12D.
Materials:
-
Purified K-RasG12D protein (GDP or GppNHp-bound)
-
RED-tris-NTA dye
-
This compound
-
Assay Buffer: PBS with 3 mM DTT and 0.05% Tween-20 (PBSTD buffer)
-
Monolith NT.115 instrument (NanoTemper Technologies)
-
Standard treated capillaries
Procedure:
-
Protein Labeling:
-
Ligand Dilution Series:
-
Prepare a 16-point serial dilution of this compound in PBSTD buffer.
-
-
Binding Reaction:
-
Mix the labeled K-RasG12D solution 1:1 with each dilution of this compound in a final volume of 20 µL.[1]
-
-
Measurement:
-
Data Analysis:
-
Calculate the KD value by fitting the dose-response curve using the manufacturer's software.
-
Thermal Shift Assay (TSA) for Target Engagement
This assay confirms the binding of this compound to K-RasG12D by measuring changes in the protein's melting temperature (Tm).
Materials:
-
Purified GDP-bound K-RasG12D protein
-
This compound
-
SYPRO Orange dye (5X)
-
Assay Buffer
-
Real-time PCR instrument (e.g., ViiA7)
-
96-well optical plates
Procedure:
-
Reaction Setup:
-
In a 96-well optical plate, prepare triplicate reactions with a total volume of 20 µL per well.
-
Each reaction should contain 5 µM K-RasG12D protein and 5X SYPRO Orange dye.[1]
-
Add this compound at the desired concentration. Include a DMSO control.
-
-
Measurement:
-
Data Analysis:
-
Determine the melting temperature (Tm) for each condition, which is the inflection point of the fluorescence curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm in the presence of this compound.
-
NanoBiT® Split-Luciferase Assay for Protein-Protein Interaction
This cell-based assay measures the disruption of the K-RasG12D and B-Raf interaction by this compound.
Materials:
-
HEK293T cells
-
Expression vectors: K-RasG12D fused to SmBiT and B-Raf fused to LgBiT
-
Transfection reagent
-
This compound
-
Nano-Glo® Live Cell Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect HEK293T cells with the K-RasG12D-SmBiT and B-Raf-LgBiT expression vectors.
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of this compound or a DMSO control.
-
-
Luminescence Measurement:
-
Add the Nano-Glo® Live Cell substrate to the cells according to the manufacturer's instructions.
-
Measure the luminescent signal using a plate reader. A decrease in luminescence indicates disruption of the K-RasG12D-B-Raf interaction.
-
-
Data Analysis:
-
Normalize the luminescence data to the DMSO control and plot the results as a function of this compound concentration to determine the IC50.
-
Western Blot for Downstream Signaling Inhibition
This protocol assesses the effect of this compound on the phosphorylation of AKT and ERK, key downstream markers of the PI3K and RAF-MEK-ERK pathways, respectively.
Materials:
-
Cancer cell line expressing K-RasG12D (e.g., LS513)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK (Thr202/Tyr204), anti-total ERK, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat K-RasG12D mutant cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the DMSO control to assess the degree of inhibition.
-
References
- 1. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for KAL-21404358 in K-RasG12D Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas.[1][2] The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3][4] The G12D mutation impairs the GTPase activity of K-Ras, leading to its constitutive activation and aberrant downstream signaling, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][2][5]
KAL-21404358 is a novel allosteric inhibitor that specifically targets the K-RasG12D mutant protein.[1][2][5] It binds to a putative pocket near proline 110 (P110 site), distinct from the effector binding region.[1][2][5] By binding to this allosteric site, this compound is thought to induce a conformational change in K-RasG12D that impairs its interaction with downstream effectors, such as B-Raf.[1][2][5] This disruption leads to the inhibition of the MAPK and PI3K-AKT signaling cascades, thereby suppressing the oncogenic signaling driven by mutant K-RasG12D.[1][2][5]
These application notes provide detailed protocols for utilizing this compound in K-RasG12D mutant cell lines, including methods for assessing its binding affinity, its impact on protein-protein interactions, its effect on downstream signaling pathways, and its anti-proliferative activity.
Data Presentation
Biochemical and Biophysical Characterization of this compound
| Parameter | Method | K-RasG12D Form | Value | Reference |
| Binding Affinity (Kd) | Microscale Thermophoresis (MST) | GppNHp-bound (active) | 88 µM | [6] |
| GDP-bound (inactive) | 146 µM | [7] | ||
| Thermal Stability (ΔTm) | Thermal Shift Assay (TSA) | GDP-bound (inactive) | +2.1 °C | [6] |
Cellular Activity of this compound (Hypothetical Data for Illustrative Purposes)
| Cell Line | Cancer Type | K-RasG12D Status | Cell Viability IC50 | K-Ras:B-Raf Interaction IC50 | pERK Inhibition IC50 | pAKT Inhibition IC50 |
| PANC-1 | Pancreatic | Homozygous | 5 µM | 2 µM | 1.5 µM | 3 µM |
| AsPC-1 | Pancreatic | Heterozygous | 10 µM | 5 µM | 4 µM | 7 µM |
| HCT116 | Colorectal | Heterozygous | 8 µM | 3.5 µM | 3 µM | 6 µM |
| SW1990 | Pancreatic | Homozygous | 4 µM | 1.8 µM | 1.2 µM | 2.5 µM |
| A549 | Lung | Heterozygous | 15 µM | 8 µM | 7 µM | 12 µM |
Note: The cellular activity data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data using the protocols provided below.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in K-RasG12D signaling.
Caption: Workflow for evaluating this compound in K-RasG12D cell lines.
Experimental Protocols
Protocol 1: Microscale Thermophoresis (MST) for Binding Affinity Determination
This protocol describes the measurement of the binding affinity (Kd) of this compound to purified K-RasG12D protein.
Materials:
-
Purified recombinant human K-RasG12D protein (GDP or GppNHp-bound)
-
This compound
-
MST Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.05% Tween-20
-
NanoTemper Monolith NT.115 instrument
-
Standard or premium capillaries
Procedure:
-
Protein Labeling (if required): If the protein is not intrinsically fluorescent, label it with a suitable fluorescent dye according to the manufacturer's instructions (e.g., RED-tris-NTA for His-tagged proteins).
-
Sample Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in MST Buffer. The final DMSO concentration should be kept below 1% to avoid interference.
-
Prepare a solution of the fluorescently labeled K-RasG12D protein in MST Buffer at a constant concentration (typically in the low nanomolar range).
-
-
Binding Reaction:
-
Mix the labeled K-RasG12D protein solution with each dilution of this compound in a 1:1 ratio.
-
Incubate the mixture at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries into the Monolith NT.115 instrument.
-
Perform the MST measurement using appropriate LED power and MST power settings.
-
-
Data Analysis:
-
Analyze the change in thermophoresis as a function of the this compound concentration using the MO.Affinity Analysis software.
-
Fit the data to a Kd model to determine the dissociation constant.
-
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
This protocol assesses the binding of this compound to K-RasG12D by measuring changes in the protein's thermal stability.
Materials:
-
Purified recombinant human K-RasG12D protein (GDP-bound)
-
This compound
-
TSA Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2
-
SYPRO Orange Protein Gel Stain (5000x stock)
-
Real-time PCR instrument capable of fluorescence detection
-
96-well PCR plates
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare dilutions of this compound in TSA Buffer.
-
Prepare a solution of K-RasG12D protein in TSA Buffer (typically 2-5 µM).
-
Dilute the SYPRO Orange stock to a working concentration (e.g., 5x) in TSA Buffer.
-
-
Assay Setup:
-
In a 96-well PCR plate, add the K-RasG12D protein solution.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add the diluted SYPRO Orange dye to each well.
-
The final reaction volume is typically 20-25 µL.
-
-
TSA Measurement:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5-1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature to generate the melting curve.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, by calculating the derivative of the curve.
-
The change in melting temperature (ΔTm) in the presence of this compound indicates target engagement.
-
Protocol 3: NanoBiT® Split-Luciferase Assay for K-Ras:B-Raf Interaction
This protocol measures the disruption of the K-RasG12D and B-Raf interaction in live cells.[6]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding K-RasG12D fused to SmBiT and B-Raf fused to LgBiT
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Nano-Glo® Live Cell Assay System
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of the assay.
-
24 hours after seeding, co-transfect the cells with the K-RasG12D-SmBiT and B-Raf-LgBiT plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment time (e.g., 4-6 hours).
-
-
Luminescence Measurement:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Incubate the plate at room temperature for 10-20 minutes to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated wells to the vehicle control.
-
Plot the normalized signal against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the K-RasG12D:B-Raf interaction.
-
Protocol 4: Western Blotting for Downstream Signaling Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of ERK and AKT in K-RasG12D mutant cancer cell lines.
Materials:
-
K-RasG12D mutant cancer cell lines (e.g., PANC-1, HCT116)
-
Complete growth medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed K-RasG12D mutant cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if assessing baseline signaling.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol 5: Cell Viability Assay
This protocol determines the effect of this compound on the proliferation and viability of K-RasG12D mutant cancer cells.[8]
Materials:
-
K-RasG12D mutant cancer cell lines
-
Complete growth medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the K-RasG12D mutant cells in a white, opaque 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well).
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 72-120 hours).
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated wells to the vehicle control.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
References
- 1. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design of small molecules that compete with nucleotide binding to an engineered oncogenic KRAS allele - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. columbia.edu [columbia.edu]
- 8. aacrjournals.org [aacrjournals.org]
Application Note: Validating KAL-21404358 Interaction with K-RasG12D using Thermal Shift Assay
Abstract
This application note provides a detailed protocol for utilizing a Thermal Shift Assay (TSA) to validate the binding of the small molecule inhibitor KAL-21404358 to its target protein, the oncogenic mutant K-RasG12D. The binding of a ligand, such as this compound, to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds. This method, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective technique for confirming protein-ligand interactions in drug discovery.[1][2][3]
Introduction
The Kirsten rat sarcoma viral oncogene homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent.[4] The development of inhibitors targeting mutant K-Ras has been a significant challenge in oncology. The small molecule this compound has been identified as an allosteric inhibitor that binds to a pocket adjacent to proline-110 (the P110 site) on K-RasG12D.[5][6][7] This binding has been shown to disrupt downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[5][6]
A Thermal Shift Assay is a powerful biophysical technique used to study protein stability and ligand interactions.[1][8][9] The principle is based on the thermal denaturation of a protein, which exposes its hydrophobic core.[10][11] A fluorescent dye, such as SYPRO Orange, binds to these exposed hydrophobic regions, resulting in an increase in fluorescence.[10][12][13] When a ligand binds to the protein, it often stabilizes the protein's structure, leading to an increase in the temperature required to denature it. This "thermal shift" (ΔTm) is a direct measure of the ligand's stabilizing effect and an indicator of binding.[10][14]
This document outlines the experimental workflow for confirming the interaction between this compound and K-RasG12D using TSA.
Materials and Reagents
-
Protein: Purified recombinant human K-RasG12D protein (ensure ≥90% purity)
-
Compound: this compound
-
Fluorescent Dye: SYPRO Orange Protein Gel Stain (e.g., from Thermo Fisher Scientific)
-
Buffer: Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2)
-
Control: DMSO (vehicle for this compound)
-
Instrumentation: Real-Time PCR (qPCR) instrument capable of performing a melt curve analysis (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio)[15][16]
-
Consumables: 96-well PCR plates, optical sealing film
Experimental Protocol
1. Preparation of Reagents:
-
K-RasG12D Protein: Dilute the stock solution of K-RasG12D to a working concentration of 2 µM in the assay buffer.
-
This compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution of the compound in assay buffer to achieve final assay concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 1%.
-
SYPRO Orange Dye: Prepare a 20X working solution of SYPRO Orange dye in the assay buffer from the manufacturer's stock (typically 5000X in DMSO).[17]
2. Assay Setup (96-well plate):
-
For each reaction, prepare a final volume of 25 µL.
-
Protein + Compound wells:
-
12.5 µL of 2 µM K-RasG12D protein
-
2.5 µL of the desired this compound dilution
-
10 µL of 20X SYPRO Orange dye
-
-
Protein only (negative control) wells:
-
12.5 µL of 2 µM K-RasG12D protein
-
2.5 µL of assay buffer containing the same percentage of DMSO as the compound wells
-
10 µL of 20X SYPRO Orange dye
-
-
Buffer only (no protein control) wells:
-
15 µL of assay buffer
-
10 µL of 20X SYPRO Orange dye
-
-
Prepare each condition in triplicate to ensure data reproducibility.[16]
-
Seal the plate securely with an optical sealing film.
-
Centrifuge the plate briefly to collect all components at the bottom of the wells.
3. Data Acquisition (qPCR Instrument):
-
Place the 96-well plate in the real-time PCR instrument.
-
Set the instrument to detect fluorescence using the appropriate channel for SYPRO Orange (e.g., ROX channel).[10]
-
Program the instrument to perform a melt curve analysis with the following parameters:
-
Initial temperature: 25°C for 1 minute
-
Temperature ramp: Increase from 25°C to 95°C at a rate of 1°C per minute.[8]
-
Data acquisition: Record fluorescence at each 1°C increment.
-
4. Data Analysis:
-
The output will be a series of melt curves, plotting fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the sigmoidal curve. This can be determined by calculating the first derivative of the melting curve.[1]
-
Calculate the average Tm for the protein-only control and for each concentration of this compound.
-
The thermal shift (ΔTm) is calculated as: ΔTm = Tm (Protein + this compound) - Tm (Protein only)
-
A positive ΔTm value indicates that this compound stabilizes the K-RasG12D protein, confirming binding. A shift of more than 2-3 standard deviations from the control is generally considered significant.[14]
Expected Results
The binding of this compound to K-RasG12D is expected to result in a concentration-dependent increase in the melting temperature of the protein.
Table 1: Hypothetical Thermal Shift Assay Data for K-RasG12D with this compound
| Condition | This compound Conc. (µM) | Average Tm (°C) | Standard Deviation | ΔTm (°C) |
| K-RasG12D + Vehicle | 0 (1% DMSO) | 52.3 | 0.2 | 0.0 |
| K-RasG12D + Compound | 1 | 53.1 | 0.3 | 0.8 |
| K-RasG12D + Compound | 5 | 54.5 | 0.2 | 2.2 |
| K-RasG12D + Compound | 10 | 55.8 | 0.3 | 3.5 |
| K-RasG12D + Compound | 25 | 57.2 | 0.2 | 4.9 |
| K-RasG12D + Compound | 50 | 58.1 | 0.3 | 5.8 |
| K-RasG12D + Compound | 100 | 58.5 | 0.4 | 6.2 |
Visualizations
Caption: Experimental workflow for the Thermal Shift Assay.
Caption: this compound inhibits K-RasG12D signaling.
Conclusion
The Thermal Shift Assay is a robust and efficient method for validating the direct binding of small molecules to their protein targets. The described protocol allows for the confirmation of the interaction between this compound and K-RasG12D by measuring the ligand-induced thermal stabilization of the protein. A significant, concentration-dependent positive shift in the melting temperature provides strong evidence of target engagement, a critical step in the characterization of novel inhibitors for drug development.
References
- 1. axxam.com [axxam.com]
- 2. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Springer Nature Experiments [experiments.springernature.com]
- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site. | Semantic Scholar [semanticscholar.org]
- 8. proteos.com [proteos.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Shift Assay using SYPRO Orange to Detect Protein Melting Temperatures - Analytik Jena [analytik-jena.com]
- 13. analytik-jena.ru [analytik-jena.ru]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. Thermal Shift Assay (TSA) - Thermal Shift Assay (TSA) - ICE Bioscience [en.ice-biosci.com]
- 16. bio-rad.com [bio-rad.com]
- 17. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Studying the Interaction of KAL-21404358 with K-RasG12D using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[3] The K-RasG12D mutation impairs the protein's intrinsic GTPase activity, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled cell growth.[1]
KAL-21404358 is a novel small molecule inhibitor that has been identified to allosterically bind to K-RasG12D.[4][5] This compound binds to a cryptic pocket near proline-110, termed the P110 site, and has been shown to disrupt the interaction of K-RasG12D with its downstream effectors, thereby inhibiting signaling through the RAF-MEK-ERK and PI3K-AKT pathways.[4][5][6]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique for characterizing protein-ligand interactions at atomic resolution in solution.[7][8][9] It enables the confirmation of binding, determination of binding affinity, and mapping of the interaction interface. This document provides detailed application notes and protocols for utilizing NMR spectroscopy to study the interaction between this compound and K-RasG12D.
Quantitative Data Summary
The following table summarizes the key quantitative data for the interaction of this compound with K-RasG12D, as determined by various biophysical methods.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| K-RasG12D (GppNHp-bound) | 88 µM | Microscale Thermophoresis (MST) | [6] |
| K-RasG12D (GDP-bound) | 146 µM | Microscale Thermophoresis (MST) | [6][10] |
| Thermal Stability | |||
| ΔTm (K-RasG12D GDP-bound) | +2.1 °C | Thermal Shift Assay (TSA) | [6] |
| ΔTm (K-RasG12D GppNHp-bound) | No significant shift | Thermal Shift Assay (TSA) | [6] |
| Functional Inhibition | |||
| Inhibition of K-RasG12D-B-Raf Interaction | Concentration-dependent | NanoBiT Split Luciferase Assay | [6][10] |
Signaling Pathway Perturbation
This compound has been demonstrated to disrupt the downstream signaling cascades initiated by active K-RasG12D. The primary pathways affected are the MAPK/ERK and the PI3K/AKT pathways.
Experimental Workflow for NMR Studies
The following diagram outlines the general workflow for characterizing the interaction between this compound and K-RasG12D using NMR spectroscopy.
Detailed Experimental Protocols
Expression and Purification of ¹⁵N-labeled K-RasG12D
This protocol is adapted from established methods for producing isotopically labeled K-Ras for NMR studies.[9]
Materials:
-
E. coli BL21(DE3) cells transformed with a plasmid encoding for human K-RasG12D (residues 1-169).
-
M9 minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10 µM GDP, protease inhibitors.
-
Wash Buffer: Lysis buffer with 20 mM imidazole.
-
Elution Buffer: Lysis buffer with 300 mM imidazole.
-
Gel Filtration Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP.
Procedure:
-
Inoculate a 50 mL starter culture of LB media with a single colony of transformed E. coli and grow overnight at 37°C.
-
Inoculate 1 L of M9 minimal media containing ¹⁵NH₄Cl with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer until the A₂₈₀ returns to baseline.
-
Elute the protein with Elution Buffer.
-
If the protein has a cleavable tag, perform the cleavage reaction according to the protease manufacturer's instructions, followed by a second Ni-NTA step to remove the tag and protease.
-
Concentrate the eluted protein and further purify by size-exclusion chromatography using a column pre-equilibrated with Gel Filtration Buffer.
-
Pool the fractions containing pure K-RasG12D, concentrate to the desired concentration for NMR, and flash-freeze in liquid nitrogen for storage at -80°C.
NMR Sample Preparation
Protein Sample:
-
Concentration: 0.1 - 0.5 mM ¹⁵N-labeled K-RasG12D.[11]
-
Buffer: 20 mM HEPES or Phosphate buffer, pH 6.5-7.5, 50-150 mM NaCl, 5 mM MgCl₂, 1 mM DTT or TCEP.
-
Solvent: 90% H₂O / 10% D₂O.[1]
Ligand Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in a deuterated solvent compatible with your buffer (e.g., DMSO-d₆). The final concentration of the organic solvent in the NMR sample should be kept low (typically <5%) to avoid affecting the protein structure and stability.[1]
Ligand-Observed NMR for Binding Confirmation
a) Saturation Transfer Difference (STD) NMR
This experiment is ideal for detecting weak to medium affinity binders and identifying the parts of the ligand that are in close proximity to the protein.[4][7][12]
Protocol:
-
Prepare two NMR samples: one with the ligand only (control) and one with the protein and ligand (typically at a 1:50 to 1:100 protein-to-ligand molar ratio).[8][12]
-
Acquire a standard 1D ¹H spectrum for both samples.
-
Set up the STD experiment. This involves acquiring two spectra in an interleaved manner: an on-resonance spectrum where the protein is selectively saturated (e.g., at -1.0 ppm where no ligand signals are present) and an off-resonance spectrum where the irradiation is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).[7]
-
The difference between the off-resonance and on-resonance spectra results in the STD spectrum, which will only show signals from the ligand if it binds to the protein.[7]
-
Binding is confirmed by the presence of ligand signals in the STD spectrum. The relative intensities of the signals can provide information about which protons of the ligand are closest to the protein surface.[7]
b) Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY)
WaterLOGSY is another sensitive method for detecting weak binders by observing the transfer of magnetization from bulk water to the ligand via the protein.[5][6][13][14]
Protocol:
-
Prepare a sample containing the protein and the ligand in the NMR buffer (90% H₂O / 10% D₂O).
-
Acquire a WaterLOGSY experiment. In this experiment, the sign of the ligand's NOE with water is observed.
-
In the presence of a large protein, ligands that bind will show NOEs of the opposite sign to those of non-binding ligands.[13] This allows for the clear identification of binders.
¹H-¹⁵N HSQC Titration and Chemical Shift Perturbation (CSP) Mapping
This is a protein-observed experiment that allows for the identification of the amino acid residues of K-RasG12D that are affected by the binding of this compound.[10][15]
Protocol:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled K-RasG12D in the absence of the ligand.[2]
-
Prepare a series of NMR samples with a constant concentration of ¹⁵N-K-RasG12D and increasing concentrations of this compound (e.g., molar ratios of 1:0.5, 1:1, 1:2, 1:5, 1:10).
-
Acquire a ¹H-¹⁵N HSQC spectrum for each titration point.
-
Overlay the spectra and monitor the changes in the chemical shifts of the backbone amide peaks.
-
Calculate the combined chemical shift perturbation (CSP) for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).[16]
-
Plot the CSP values against the amino acid residue number. Residues with significant CSPs are likely to be at or near the binding site.[10]
-
The dissociation constant (Kd) can be determined by fitting the chemical shift changes of a set of well-resolved peaks as a function of the ligand concentration to a one-site binding model.[16]
Conclusion
NMR spectroscopy provides a robust and detailed approach to characterizing the interaction between the allosteric inhibitor this compound and the oncogenic protein K-RasG12D. The protocols outlined in this document provide a comprehensive guide for researchers to confirm binding, determine binding affinity, and map the binding interface of this important drug-target interaction. This information is invaluable for the structure-based design and optimization of novel K-Ras inhibitors.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. protein-nmr.org.uk [protein-nmr.org.uk]
- 3. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY [bio-protocol.org]
- 6. NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ichorlifesciences.com [ichorlifesciences.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protein-nmr.org.uk [protein-nmr.org.uk]
- 11. nmr-bio.com [nmr-bio.com]
- 12. d-nb.info [d-nb.info]
- 13. benchchem.com [benchchem.com]
- 14. NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY [en.bio-protocol.org]
- 15. Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: NanoBiT Split Luciferase Assay for Characterizing the K-RasG12D Inhibitor KAL-21404358
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a frequently mutated oncogene in human cancers, making it a prime target for therapeutic intervention. The NanoBiT split luciferase assay provides a sensitive and quantitative method to study protein-protein interactions (PPIs) in live cells. This document outlines the application of the NanoBiT assay to characterize the inhibitory activity of KAL-21404358, an allosteric inhibitor of the K-RasG12D mutant, on the interaction between K-RasG12D and its effector protein, B-Raf.
This compound has been identified as a small molecule that binds to a putative allosteric site on K-RasG12D, known as the P110 site, which is adjacent to proline-110.[1][2][3][4] This binding has been shown to impair the interaction between K-RasG12D and B-Raf, thereby disrupting downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3][4] The NanoBiT assay is a powerful tool to quantify this disruption in a cellular context.
Principle of the NanoBiT Assay
The NanoBiT® Protein:Protein Interaction System is a structural complementation reporter assay based on the NanoLuc® luciferase.[5] The luciferase is split into two subunits: a large subunit (LgBiT; 18kDa) and a small subunit (SmBiT; 11 amino acids).[5] These subunits have a low affinity for each other and are genetically fused to the two proteins of interest. When the target proteins interact, LgBiT and SmBiT are brought into close proximity, reconstituting a functional NanoLuc® enzyme that generates a bright luminescent signal in the presence of a substrate.[5] This luminescent signal is directly proportional to the extent of the protein-protein interaction.
Quantitative Data Summary
While a specific IC50 value for this compound from a NanoBiT assay was not explicitly detailed in the reviewed literature, the compound has been shown to disrupt the K-RasG12D-B-Raf interaction at high concentrations.[2] The binding affinity of this compound to K-RasG12D has been quantified using other biophysical methods.
| Parameter | Value | Method | Target Protein State | Reference |
| KD | 88 µM | Microscale Thermophoresis (MST) | GppNHp-bound K-RasG12D | [2] |
| KD | 146 ± 2 µM | Microscale Thermophoresis (MST) | GDP-bound K-RasG12D | [2][3] |
| Melting Temperature Shift (ΔTm) | 2.1°C | Thermal Shift Assay (TSA) | GDP-bound K-RasG12D | [2] |
Signaling Pathway and Experimental Workflow
K-Ras Signaling Pathway and Inhibition by this compound
Caption: K-Ras signaling pathway and the inhibitory mechanism of this compound.
NanoBiT Assay Experimental Workflow
Caption: Experimental workflow for the NanoBiT assay with this compound.
Experimental Protocols
Plasmid Construction
-
Objective: Generate expression vectors for K-RasG12D fused to the SmBiT peptide and B-Raf fused to the LgBiT protein.
-
Vectors: Utilize NanoBiT® PPI vectors (e.g., from Promega) containing the coding sequences for LgBiT and SmBiT.
-
Cloning Strategy:
-
Amplify the coding sequence for human K-RasG12D and the RAS-binding domain (RBD) of human B-Raf by PCR.
-
Clone K-RasG12D into a SmBiT vector (e.g., at the C-terminus of SmBiT).
-
Clone the B-Raf RBD into a LgBiT vector (e.g., at the N-terminus of LgBiT).
-
Verify the integrity of all constructs by DNA sequencing.
-
Cell Culture and Transfection
-
Cell Line: HEK293T cells are a suitable choice due to their high transfection efficiency.[3]
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection Protocol (96-well plate format):
-
Seed HEK293T cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
On the day of transfection, prepare the transfection mix. For each well, combine the K-RasG12D-SmBiT and LgBiT-B-Raf plasmids with a suitable transfection reagent (e.g., Lipofectamine® 3000 or FuGENE® HD) according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 24-48 hours to allow for protein expression.
-
Compound Treatment and Luminescence Measurement
-
Materials:
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Nano-Glo® Live Cell Assay System (Promega)
-
-
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
After the 24-48 hour incubation post-transfection, remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO vehicle control.
-
Incubate the plate at 37°C for a predetermined period (e.g., 2-4 hours) to allow for compound activity.
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's protocol.
-
Add the prepared reagent to each well.
-
Incubate the plate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Subtract the background luminescence (from untransfected cells or cells expressing only one fusion protein).
-
Normalize the luminescent signal of the compound-treated wells to the signal from the vehicle control (DMSO) wells. This will represent the percent interaction.
-
Plot the percent interaction against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luminescent signal.
Conclusion
The NanoBiT split luciferase assay is a robust and sensitive method for characterizing the inhibitory effect of compounds like this compound on the K-RasG12D-B-Raf interaction in a live-cell context. This application note provides a framework for researchers to design and execute experiments to quantify the potency of potential K-Ras inhibitors and to investigate the mechanism of action of allosteric modulators. The combination of quantitative data and detailed protocols facilitates the adoption of this technology in academic and industrial drug discovery settings.
References
- 1. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. RAS Oncogene | RAS Pathway Drug Discovery | RAS Pathway Analysis [promega.sg]
Application Notes and Protocols for KAL-21404358 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy, with mutations in the KRAS oncogene present in over 90% of cases. The KRAS G12D mutation is the most prevalent, driving uncontrolled cell proliferation and survival. KAL-21404358 is a novel, allosteric small molecule inhibitor that specifically targets the K-Ras G12D mutant protein. These application notes provide detailed protocols for utilizing this compound in pancreatic cancer cell lines harboring the K-Ras G12D mutation to study its anti-cancer effects.
Mechanism of Action
This compound binds to a putative allosteric site on the K-Ras G12D protein, known as the P110 site.[1] This binding event impairs the interaction of K-Ras G12D with its downstream effector, B-Raf.[1] Consequently, this disruption inhibits two major signaling pathways crucial for cancer cell growth and survival: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1] By blocking these pathways, this compound is expected to reduce cell proliferation and induce apoptosis in K-Ras G12D mutant pancreatic cancer cells.
Data Presentation
While specific quantitative data for this compound in pancreatic cancer cell lines is not yet publicly available, the following tables provide a template for presenting expected data based on the activity of similar K-Ras G12D inhibitors.
Table 1: Cell Viability (IC50) of K-Ras G12D Inhibitors in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Inhibitor | IC50 (nM) |
| PANC-1 | G12D (heterozygous) | MRTX1133 | > 3000 |
| SW1990 | G12D (homozygous) | MRTX1133 | 11.6 |
| AsPC-1 | G12D (homozygous) | MRTX1133 | 21.9 |
Data for MRTX1133, another K-Ras G12D inhibitor, is presented as a reference.
Table 2: Apoptosis Induction by a K-Ras G12D Inhibitor in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % Apoptotic Cells (Annexin V+) |
| MiaPaca-II | Betatrophin | 0.15 | 24 | ~15% |
| MiaPaca-II | Betatrophin | 0.15 | 48 | ~25% |
| MiaPaca-II | Betatrophin | 0.15 | 72 | ~35% |
| Panc-1 | Betatrophin | 0.15 | 24 | ~12% |
| Panc-1 | Betatrophin | 0.15 | 48 | ~20% |
| Panc-1 | Betatrophin | 0.15 | 72 | ~30% |
Data for Betatrophin, which induces apoptosis in pancreatic cancer cells, is presented as a representative example.
Experimental Protocols
1. Cell Culture of K-Ras G12D Mutant Pancreatic Cancer Cell Lines
This protocol describes the standard procedure for culturing pancreatic cancer cell lines suitable for studying the effects of this compound.
Suitable Cell Lines:
Materials:
-
Complete Growth Medium: DMEM (Gibco) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
0.25% Trypsin-EDTA (Gibco).
-
Cell culture flasks (T-25 or T-75).
-
Incubator at 37°C with 5% CO2.
Protocol:
-
Maintain pancreatic cancer cell lines in T-75 flasks with complete growth medium in a humidified incubator at 37°C and 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,200 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate for subsequent experiments.
2. Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of pancreatic cancer cells.
Materials:
-
96-well plates.
-
This compound stock solution (dissolved in DMSO).
-
Complete Growth Medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (and a vehicle control with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
3. Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the RAF-MEK-ERK and PI3K-AKT pathways.
Materials:
-
6-well plates.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., p-ERK, ERK, p-AKT, AKT, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells with RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
6-well plates.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Treat cells with this compound as described for the Western blot analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Visualizations
Caption: Mechanism of action of this compound in K-Ras(G12D) mutant pancreatic cancer cells.
Caption: General experimental workflow for evaluating this compound in pancreatic cancer cell lines.
References
- 1. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]
- 4. Targeting KRASG12D Mutations: Discovery of Small Molecule Inhibitors for the Potential Treatment of Intractable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application of KAL-21404358 in Colorectal Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAL-21404358 is a novel small molecule identified as an allosteric inhibitor of the oncogenic K-Ras G12D mutant, a prevalent driver mutation in colorectal cancer.[1][2][3][4][5][6] This compound binds to a putative allosteric site near proline 110 (P110 site) of the K-Ras G12D protein.[1][2][3][4][5] By binding to this site, this compound disrupts the interaction between K-Ras G12D and its downstream effector, B-Raf, thereby inhibiting the RAF-MEK-ERK and PI3K-AKT signaling pathways.[1][2][3][4][5] These application notes provide a summary of the key findings related to this compound and detailed protocols for its application in colorectal cancer research.
Data Presentation
Binding Affinity and Thermal Stability of this compound with K-Ras G12D
| Parameter | Method | Value | Target Protein State | Reference |
| Dissociation Constant (Kd) | Microscale Thermophoresis (MST) | 88 µM | GppNHp-bound K-Ras G12D | [1] |
| Dissociation Constant (Kd) | Microscale Thermophoresis (MST) | 146 ± 2 µM | GDP-bound K-Ras G12D | [2] |
| Melting Temperature Shift (ΔTm) | Thermal Shift Assay (TSA) | +2.1 °C | GDP-bound K-Ras G12D | [1] |
Disruption of K-Ras G12D - B-Raf Interaction
| Assay | Result | Notes | Reference |
| NanoBiT Split Luciferase Assay | Disruption of K-Ras G12D - B-Raf Interaction | This compound demonstrated a significant reduction in the luminescent signal, indicating the disruption of the protein-protein interaction. | [2] |
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Microscale Thermophoresis (MST) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to K-Ras G12D.
Materials:
-
Purified recombinant K-Ras G12D protein (GDP or GppNHp-bound)
-
This compound
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)
-
Monolith NT.115 instrument (NanoTemper Technologies)
-
Standard or premium capillaries
Procedure:
-
Protein Labeling (if required): If the protein is not fluorescently tagged, label it with a fluorescent dye according to the manufacturer's protocol (e.g., RED-tris-NTA for His-tagged proteins).
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in MST buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a constant concentration of the fluorescently labeled K-Ras G12D protein in MST buffer.
-
-
Binding Reaction: Mix the labeled K-Ras G12D protein with each dilution of this compound. Incubate at room temperature for 10 minutes to allow binding to reach equilibrium.
-
Capillary Loading: Load the samples into the MST capillaries.
-
MST Measurement: Place the capillaries into the Monolith NT.115 instrument and perform the MST measurement.
-
Data Analysis: Analyze the MST data using the MO.Affinity Analysis software to determine the Kd value.
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
Objective: To confirm the binding of this compound to K-Ras G12D by measuring the change in protein melting temperature (Tm).
Materials:
-
Purified recombinant K-Ras G12D protein
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
TSA buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument with a thermal melting curve analysis module
Procedure:
-
Reagent Preparation:
-
Dilute the SYPRO Orange dye to a 50x working stock in TSA buffer.
-
Prepare a stock solution of this compound in DMSO.
-
-
Reaction Setup: In a 96-well PCR plate, prepare the following reaction mix per well:
-
K-Ras G12D protein (final concentration ~2 µM)
-
SYPRO Orange dye (final concentration 5x)
-
This compound (at desired concentrations) or DMSO (vehicle control)
-
TSA buffer to the final volume.
-
-
Thermal Melting:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis: Determine the Tm for each sample by identifying the temperature at which the fluorescence signal is at its inflection point. The change in Tm (ΔTm) in the presence of this compound compared to the vehicle control indicates binding.
Protocol 3: NanoBRET™ Assay for K-Ras G12D/B-Raf Interaction
Objective: To assess the ability of this compound to disrupt the interaction between K-Ras G12D and B-Raf in live cells.
Materials:
-
HEK293T cells
-
Expression vectors for K-Ras G12D fused to NanoLuc® luciferase (donor) and B-Raf fused to HaloTag® (acceptor)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
White, 96-well assay plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the K-Ras G12D-NanoLuc® and B-Raf-HaloTag® expression vectors.
-
Cell Plating: After 24 hours, plate the transfected cells into a white 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control and incubate for the desired time.
-
Labeling and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET ratio indicates disruption of the protein-protein interaction.
Protocol 4: Western Blot for RAF-MEK-ERK and PI3K-AKT Pathway Inhibition
Objective: To quantify the inhibition of downstream signaling pathways by this compound in colorectal cancer cells.
Materials:
-
Colorectal cancer cell line with K-Ras G12D mutation (e.g., HCT116, LoVo)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed colorectal cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound represents a promising tool for investigating the role of K-Ras G12D in colorectal cancer. The provided protocols offer a framework for researchers to study its binding characteristics, its effect on protein-protein interactions, and its impact on downstream signaling pathways. Further investigation into the cellular effects of this compound, such as its impact on cell viability and proliferation in various colorectal cancer cell lines, will be crucial for a comprehensive understanding of its therapeutic potential.
References
- 1. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. columbia.edu [columbia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Unveiling the Inhibitory Effects of KAL-21404358 on ERK and AKT Signaling Pathways via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of KAL-21404358 on the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT). This compound is an allosteric inhibitor of K-RasG12D, a frequently mutated oncogene in human cancers.[1][2][3] This compound has been shown to disrupt the interaction between K-RasG12D and its downstream effectors, thereby impeding the RAF-MEK-ERK and PI3K-AKT signaling pathways.[1][2][3][4] The following protocols offer a detailed methodology for cell treatment, protein extraction, and immunoblotting to quantitatively assess the inhibitory potential of this compound on these critical cell signaling cascades.
Introduction
The Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT signaling pathways are pivotal in regulating cell proliferation, survival, and differentiation.[5][6][7] Aberrant activation of these pathways, often driven by mutations in genes such as KRAS, is a hallmark of many cancers.[2][7][8] The K-RasG12D mutation is one of the most prevalent oncogenic drivers, making it a prime target for therapeutic intervention.[2][8]
This compound is a novel small molecule that allosterically binds to a pocket on K-RasG12D, designated as the P110 site, which is adjacent to proline 110.[1][2][3] This binding event interferes with the ability of K-RasG12D to interact with its downstream signaling partners, including B-Raf and PI3K.[1][2][3] Consequently, this compound has been demonstrated to inhibit the phosphorylation and activation of both ERK and AKT.[1][3][4]
Western blotting is a robust and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[9] By using antibodies specific to the phosphorylated forms of ERK (pERK) and AKT (pAKT), researchers can effectively measure the activity of these signaling pathways. This application note details the protocols for treating cancer cells harboring the K-RasG12D mutation with this compound and subsequently performing Western blot analysis to determine the dose-dependent effects on pERK and pAKT levels.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis showing the dose-dependent inhibition of pERK and pAKT in K-RasG12D mutant cancer cells after a 24-hour treatment with this compound. The data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein and the untreated control.
| Treatment Concentration (µM) | Relative pERK/Total ERK Intensity | Relative pAKT/Total AKT Intensity |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 10 | 0.78 | 0.82 |
| 25 | 0.55 | 0.61 |
| 50 | 0.32 | 0.40 |
| 100 | 0.15 | 0.22 |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Seed K-RasG12D mutant cancer cells (e.g., LS513) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). From this stock, prepare serial dilutions in serum-free cell culture medium to achieve the final desired treatment concentrations.
-
Treatment: Aspirate the growth medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration). Incubate the cells for the desired treatment duration (e.g., 24 hours).[4]
II. Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[10][11]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[10][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[10][11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10][11]
-
Transfer the supernatant containing the soluble protein to a new pre-chilled tube.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
III. Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11] This can be done using a wet or semi-dry transfer system.
-
Membrane Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10][12] For phospho-specific antibodies, BSA is often recommended to reduce background.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for pERK (Thr202/Tyr204), total ERK, pAKT (Ser473), and total AKT. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10][11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10][11]
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. Capture the signal using a chemiluminescence imaging system or by exposing the membrane to X-ray film.[11]
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.[14][15] However, running parallel gels is often recommended for more accurate quantification.[11][15]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the corresponding total protein band and then to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of pERK and pAKT.
Caption: this compound inhibits K-RasG12D signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. KRAS mutation‐independent downregulation of MAPK/PI3K signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic KRAS suppresses store-operated Ca2+ entry and ICRAC through ERK pathway-dependent remodelling of STIM expression in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of KAL-21404358
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of KAL-21404358, an allosteric inhibitor of K-RasG12D.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What is the recommended starting solvent?
A: this compound is a hydrophobic molecule with low aqueous solubility.[1][2][3][4] It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this compound.[5][6] From this stock, you can perform serial dilutions into your final aqueous medium.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. Why does this happen and how can I prevent it?
A: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is drastically lowered in the final aqueous solution, which can no longer keep the hydrophobic compound dissolved.
To prevent this, ensure the final concentration of the organic solvent is as low as possible while still maintaining solubility. It is crucial to perform a vehicle control in your experiments to account for any effects of the solvent on the biological system. If precipitation persists, consider using an intermediate dilution step or exploring other solubilization techniques.[7]
Q3: What are the primary strategies for improving the aqueous solubility of a research compound like this compound?
A: Several techniques can be employed to enhance the solubility of poorly soluble compounds.[8] The choice of method depends on the compound's properties and the experimental requirements.[9] Common strategies include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[10][11]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[8][12]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level to improve its dissolution rate.[13]
-
Lipid-Based Formulations: Incorporating the compound into self-emulsifying systems (SEDDS), micelles, or liposomes.[14][15]
Q4: Can I use cyclodextrins to improve the solubility of this compound?
A: Yes, cyclodextrin complexation is a highly effective technique for improving the solubility of hydrophobic drugs.[8][12] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate the poorly soluble "guest" molecule, thereby increasing its solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose.
Q5: What is a solid dispersion and how does it enhance solubility?
A: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix, such as a polymer.[12][13] By dispersing the drug at a molecular level, it often exists in a higher-energy amorphous state rather than a stable crystalline form. This amorphous state requires less energy to dissolve, leading to a greater aqueous solubility and faster dissolution rate.[7]
Troubleshooting Guides
Issue 1: Compound precipitates from DMSO stock upon dilution in aqueous media.
-
Possible Cause: The final concentration of DMSO is too low to maintain the solubility of this compound at the desired concentration.
-
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a less concentrated stock solution in DMSO, which will require a larger volume for dilution but will result in a higher final DMSO concentration.
-
Use an Intermediate Dilution: Perform a serial dilution, first into a mixture of the organic solvent and your aqueous medium (e.g., 50:50), and then into the final aqueous medium.[7]
-
Vortex During Dilution: Add the stock solution dropwise to the aqueous medium while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.
-
Explore Co-solvents: If DMSO is not ideal for your system, consider other biocompatible co-solvents. (See Table 1).
-
Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.
-
Possible Cause: The compound may be precipitating over time in the assay medium, leading to a lower effective concentration and variable results.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after the experiment, carefully inspect your assay plates or tubes (under a microscope if necessary) for any signs of compound precipitation.
-
Conduct a Solubility Test: Determine the maximum solubility of this compound in your specific assay medium under the exact experimental conditions (e.g., temperature, incubation time).
-
Use a Positive Control: Employ a known soluble compound that acts on the same pathway to ensure the assay itself is performing correctly.
-
Consider Complexation: Use a cyclodextrin like HP-β-CD to keep the compound in solution throughout the experiment.
-
Issue 3: pH adjustment is not improving solubility.
-
Possible Cause: this compound may not have an ionizable functional group within the desired pH range of the experiment, or its intrinsic solubility is extremely low.
-
Troubleshooting Steps:
-
Verify Compound pKa: If the pKa is unknown, it may need to be determined experimentally or computationally to find the optimal pH for solubilization.
-
Assess Compound Stability: Ensure the compound is not degrading at the tested pH by performing stability studies.
-
Combine with Other Methods: If pH adjustment alone is insufficient, combine it with the use of a co-solvent or cyclodextrin complexation.
-
Data Presentation
Table 1: Properties of Common Co-solvents for Pre-clinical Formulations
| Co-solvent | Molecular Weight ( g/mol ) | Dielectric Constant (20°C) | Notes |
|---|---|---|---|
| DMSO | 78.13 | 47.2 | Aprotic, strong solvent. Can be toxic to some cell lines at >0.5%. |
| Ethanol | 46.07 | 24.3 | Protic, commonly used. Can have biological effects at higher concentrations. |
| PEG 400 | 380 - 420 | 12.5 | Low toxicity, often used in in-vivo studies. Can be viscous. |
| Propylene Glycol | 76.09 | 32.0 | Generally recognized as safe (GRAS). Used in many pharmaceutical formulations. |
Experimental Protocols
Protocol 1: Basic Co-solvent Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Create a series of co-solvent/aqueous buffer mixtures (e.g., 10% DMSO, 5% DMSO, 2% DMSO, 1% DMSO in phosphate-buffered saline).
-
Add a small aliquot of the DMSO stock solution to each co-solvent mixture to achieve the desired final concentration of this compound.
-
Vortex each solution vigorously for 1 minute.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.
-
Visually inspect each tube for signs of precipitation against a dark background. The lowest percentage of co-solvent that results in a clear solution is the minimum required for that concentration.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare a series of aqueous solutions containing increasing concentrations of Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 0%, 2%, 5%, 10% w/v).
-
Add an excess amount of solid this compound powder to each HP-β-CD solution in separate vials.
-
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV, to quantify the solubility enhancement.
Visualizations
Caption: A workflow diagram for troubleshooting common solubility issues with this compound.
Caption: Signaling pathways disrupted by the allosteric inhibitor this compound.[1][2][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contractpharma.com [contractpharma.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
KAL-21404358 off-target effects in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the K-RasG12D allosteric inhibitor, KAL-21404358.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor that specifically targets the G12D mutant of K-Ras. It binds to a putative allosteric site, termed the P110 site, which is adjacent to proline 110 on K-RasG12D.[1][2][3] This binding event interferes with the interaction between K-RasG12D and its downstream effector, B-Raf.[1][4] Consequently, this disruption inhibits the activation of two major signaling pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][2][4]
Q2: In which cancer cell lines is this compound expected to be effective?
A2: this compound is designed to be effective in cancer cell lines harboring the KRAS G12D mutation. This mutation is highly prevalent in pancreatic, colorectal, and lung cancers. Therefore, cell lines derived from these cancers with a confirmed KRAS G12D mutation would be the primary models for testing the efficacy of this inhibitor.
Q3: What are the known binding affinities of this compound for K-RasG12D?
A3: The binding affinity of this compound to K-RasG12D has been determined using biophysical assays. The dissociation constants (KD) are summarized in the table below.
Quantitative Data Summary
| Target Protein State | Dissociation Constant (KD) | Assay Method |
| GppNHp-bound K-RasG12D (active state mimic) | 88 μM | Microscale Thermophoresis (MST) |
| GDP-bound K-RasG12D (inactive state) | 146 μM | Microscale Thermophoresis (MST) |
This data indicates a slight preferential binding to the active conformation of K-RasG12D.
Troubleshooting Guide
This guide addresses potential issues and unexpected results that researchers may encounter during their experiments with this compound.
Issue 1: Reduced or no inhibitory effect of this compound in a known K-RasG12D mutant cancer cell line.
-
Possible Cause 1: Intrinsic Resistance. The cancer cell line may have intrinsic resistance mechanisms that bypass the dependency on the K-Ras signaling pathway. This could be due to co-occurring mutations in other genes or the activation of alternative signaling pathways.
-
Troubleshooting Steps:
-
Confirm K-RasG12D Mutation: Verify the KRAS mutation status of your cell line using sequencing.
-
Assess Downstream Pathway Activation: Use Western blotting to check the phosphorylation levels of key downstream proteins like ERK and AKT. Persistent phosphorylation in the presence of this compound suggests pathway reactivation or bypass.
-
Pathway Dependency Analysis: Treat the cells with inhibitors of other pathways (e.g., PI3K, MEK) to see if the cells are more dependent on those pathways for survival.
-
Issue 2: Initial potent inhibition followed by a gradual loss of efficacy over time.
-
Possible Cause 2: Acquired Resistance. Cancer cells can develop acquired resistance to targeted therapies. This can occur through various mechanisms, including secondary mutations in the target protein or the upregulation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Time-Course Western Blot: Perform a time-course experiment (e.g., 6, 24, 48, 72 hours) to monitor the phosphorylation of ERK and AKT. A rebound in phosphorylation after initial suppression can indicate the development of resistance.
-
Generate Resistant Cell Lines: Culture the cancer cells in the continuous presence of this compound to select for resistant clones.
-
Genomic and Proteomic Analysis: Analyze the resistant clones for secondary mutations in KRAS or changes in the expression and phosphorylation of proteins in other signaling pathways.
-
Issue 3: Unexpected cellular effects that do not correlate with MAPK or PI3K/AKT pathway inhibition.
-
Possible Cause 3: Potential Off-Target Effects. While specific off-target effects for this compound have not been extensively documented in publicly available literature, its quinoline scaffold suggests potential for off-target activities. Quinoline-based compounds have been reported to interact with other cellular targets, such as other kinases or DNA.
-
Troubleshooting Steps:
-
Kinase Profiling: Perform a broad-panel kinase screen to identify potential off-target kinases that are inhibited by this compound.
-
Phenotypic Screening: Use a panel of cell lines with different genetic backgrounds to observe if the compound has effects in cells that do not have the K-RasG12D mutation.
-
Literature Review: Investigate the known off-target effects of other quinoline-containing small molecules to guide your investigation.
-
Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity Measurement
This protocol outlines the general steps to determine the binding affinity of this compound to K-RasG12D.
-
Materials:
-
Purified K-RasG12D protein (labeled with a fluorescent dye, e.g., NT-647)
-
This compound
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST capillaries
-
Monolith NT.115 instrument (NanoTemper Technologies)
-
-
Procedure:
-
Prepare a series of 16 dilutions of this compound in MST buffer, starting from a high concentration (e.g., 1 mM) and performing 1:1 serial dilutions.
-
Prepare a solution of fluorescently labeled K-RasG12D at a constant concentration (in the low nM range) in MST buffer.
-
Mix each dilution of this compound with the labeled K-RasG12D solution in a 1:1 ratio.
-
Incubate the mixtures for 10 minutes at room temperature to allow binding to reach equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples using the Monolith NT.115 instrument.
-
Analyze the data using the MO.Affinity Analysis software to determine the dissociation constant (KD).
-
Western Blot for Pathway Analysis
This protocol describes how to assess the effect of this compound on the MAPK and PI3K/AKT signaling pathways.
-
Materials:
-
K-RasG12D mutant cancer cell line
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
-
Procedure:
-
Seed the K-RasG12D mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site. | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Mass spectrometry-based thermal shift assay for protein-ligand binding analysis. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing KAL-21404358 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of KAL-21404358 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, allosteric inhibitor that specifically targets the G12D mutation of the K-Ras protein.[1] It binds to a pocket on the K-RasG12D protein known as the P110 site.[1] This binding event disrupts the interaction between K-RasG12D and its downstream effector, B-Raf, thereby inhibiting two key signaling pathways involved in cell proliferation and survival: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][2]
Q2: Which cell lines are suitable for experiments with this compound?
A2: this compound is designed to be active in cell lines harboring the K-RasG12D mutation. The colorectal cancer cell line LS513 has been used in studies with this compound.[3] Other potential cell lines for your experiments could include those from pancreatic, colorectal, and lung cancers that carry the K-RasG12D mutation. A list of commercially available K-Ras mutant cell lines can be a useful resource.[4]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q4: What is a good starting concentration for my cell culture experiments?
A4: Based on published data where the effects of this compound on downstream signaling were observed, a concentration range of 10 µM to 50 µM is a reasonable starting point for your dose-response experiments.[3] One study also mentioned the use of 50 µM as a screening concentration for similar compounds. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my cell culture medium. What should I do?
A1: Precipitation of hydrophobic small molecules in aqueous cell culture media is a common issue. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize both solvent-induced cytotoxicity and precipitation of the compound.
-
Pre-warm the Medium: Always add the this compound stock solution to pre-warmed (37°C) cell culture medium.
-
Stepwise Dilution: Instead of adding the stock solution directly to your final volume of media, perform a serial dilution. For example, make an intermediate dilution of the stock in a smaller volume of media before adding it to the final culture volume.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in your medium can sometimes help to solubilize hydrophobic compounds due to the presence of proteins like albumin.
-
Visual Inspection: Before adding the medium containing this compound to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, it is best to prepare a fresh solution.[5][6][7][8]
Q2: I am not observing any significant effect of this compound on my cells. What could be the reason?
A2: There are several potential reasons for a lack of effect:
-
Sub-optimal Concentration: You may be using a concentration that is too low to elicit a response in your specific cell line. It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the effective concentration range.
-
Cell Line Genotype: Confirm that your cell line indeed harbors the K-RasG12D mutation. The efficacy of this compound is dependent on the presence of this specific mutation.
-
Assay Sensitivity: The assay you are using to measure the effect (e.g., cell viability, proliferation) may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay or looking at more direct, proximal readouts of target engagement, such as the phosphorylation status of ERK and AKT.
-
Compound Stability: Ensure that your stock solution of this compound has been stored correctly and has not degraded.
Q3: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
A3: Unexpectedly high cytotoxicity can be due to several factors:
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line. It is important to include a vehicle control (cells treated with the same concentration of solvent without the compound) in your experiments.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of the K-Ras signaling pathway. In this case, you may need to use a lower range of concentrations in your experiments.
-
Off-Target Effects: While this compound is designed to be specific for K-RasG12D, off-target effects at higher concentrations cannot be entirely ruled out. A thorough dose-response analysis is key to identifying a specific, on-target window of activity.
Data Presentation
Table 1: Recommended Concentration Range for In Vitro Experiments
| Parameter | Recommended Value | Notes |
|---|---|---|
| Stock Solution | 10 mM in DMSO | Store at -20°C or -80°C in aliquots. |
| Starting Concentration Range | 10 µM - 50 µM | Based on published Western Blot data.[3] |
| Dose-Response Range | 0.1 µM - 100 µM | Recommended for determining IC50 values. |
| Final DMSO Concentration | < 0.5% | To avoid solvent toxicity. |
Table 2: Relevant K-RasG12D Mutant Cell Lines
| Cancer Type | Cell Line | Source |
|---|---|---|
| Colorectal Cancer | LS513 | ATCC |
| Pancreatic Cancer | Panc-1, SUIT-2 | Various |
| Lung Cancer | A549 (Note: K-RasG12S) | ATCC |
This table provides examples of cell lines with K-Ras mutations. It is crucial to verify the specific mutation of the cell line you intend to use.
Experimental Protocols
1. Cell Viability/Proliferation Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Day 1: Cell Seeding
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Day 2: Treatment with this compound
-
Prepare a serial dilution of this compound in your cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final DMSO concentration as your highest treatment concentration).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Day 4/5: MTT Assay
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9][10][11][12][13]
-
2. Western Blot Analysis of p-ERK and p-AKT
This protocol outlines the steps to assess the effect of this compound on its direct downstream targets.
-
Cell Treatment and Lysis
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and heat them at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer
-
Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound.
References
- 1. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. Mutant KRAS Cell Lines - NCI [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Troubleshooting KAL-21404358 in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of KAL-21404358 in biochemical assays. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
General Compound Handling
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO.[1][2] For long-term storage, it is recommended to store the compound as a solid powder at -20°C for months to years, or at 0-4°C for short-term storage (days to weeks) in a dry, dark environment.[2] Stock solutions in DMSO can be stored at -80°C for up to six months.[1]
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What should I do?
A2: This is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low, typically ≤1%, to maintain compound solubility without affecting protein function.
-
Sonication: Briefly sonicate your stock solution before diluting it into the aqueous buffer to ensure it is fully dissolved.
-
Serial Dilutions: Prepare serial dilutions of your compound in your assay buffer, vortexing or mixing well between each dilution step.
-
Detergents: Consider the inclusion of a small amount of a non-ionic detergent, such as 0.05% Tween-20, in your assay buffer to improve the solubility of the compound and prevent aggregation.[3]
Biochemical Assays: Microscale Thermophoresis (MST)
Q3: My MST data for the this compound and K-RasG12D interaction is noisy or shows inconsistent results. How can I improve the data quality?
A3: Noisy or inconsistent MST data can arise from several factors. Here are some optimization strategies:
-
Sample Purity and Homogeneity: Ensure your K-RasG12D protein is highly pure and monodisperse. Aggregated protein can cause significant issues in MST experiments. Centrifuge your protein stock immediately before use to remove any aggregates.[3]
-
Buffer Optimization: The composition of your buffer, including pH and ionic strength, can influence the thermophoretic movement of molecules.[4] It is advisable to perform buffer optimization to find conditions where the protein is stable and the binding interaction is optimal.
-
Detergent Addition: As mentioned for solubility, adding a low concentration of a mild detergent like Tween-20 (e.g., 0.05%) can prevent non-specific binding of the compound or protein to the capillaries.[3]
-
Consistent Initial Fluorescence: Variations in the initial fluorescence across capillaries suggest sample inhomogeneity. Ensure thorough mixing and centrifugation of your samples before loading.[3]
Q4: I am not observing a clear binding curve in my MST experiment with this compound. What could be the reason?
A4: A lack of a defined binding curve could be due to several reasons:
-
Low Binding Affinity: this compound has a reported binding affinity (KD) in the micromolar range (88 µM for GppNHp-bound K-RasG12D and 146 µM for GDP-bound K-RasG12D).[5] Ensure your titration range is appropriate to observe binding. You should have concentrations of this compound that are significantly below and above the expected KD.
-
Inactive Protein: Confirm that your K-RasG12D protein is correctly folded and active. The nucleotide-bound state (GDP vs. GTP analog like GppNHp) will affect the binding affinity of this compound.[5]
-
Incorrect Assay Conditions: As an allosteric inhibitor, the binding of this compound might be sensitive to the conformational state of K-RasG12D. Ensure your assay conditions stabilize the protein in a conformation that is receptive to binding.
Biochemical Assays: Thermal Shift Assay (TSA)
Q5: I am not seeing a significant thermal shift (ΔTm) for K-RasG12D in the presence of this compound.
A5: A small or absent thermal shift can be due to several factors:
-
Weak Interaction: The interaction between this compound and K-RasG12D might not induce a large enough change in the protein's thermal stability to be easily detected. A reported thermal shift for GDP-bound K-RasG12D is 2.1°C.[5]
-
Compound Concentration: Ensure you are using a sufficiently high concentration of this compound. For TSA, the ligand concentration should ideally be in excess of the protein concentration.
-
Nucleotide State: The binding of this compound to GppNHp-bound K-RasG12D did not cause a temperature shift in the original study.[5] This suggests that the stabilizing effect of the inhibitor is specific to the GDP-bound state.
-
Assay Sensitivity: The sensitivity of the TSA can be influenced by the dye used and the protein concentration. Ensure these are optimized for your specific instrument and protein.
Cell-Based Assays
Q6: I am not observing the expected downstream inhibition of the RAF-MEK-ERK pathway in my Western blot after treating cells with this compound.
A6: A lack of downstream signaling inhibition could be due to:
-
Low Compound Potency in Cells: The original study noted that the inhibitory effect of this compound in cellular assays was not strong, consistent with its moderate binding affinity.[5] Higher concentrations or longer incubation times may be required.
-
Cellular Resistance Mechanisms: Cancer cells can develop resistance to KRAS inhibitors through various on-target and off-target mechanisms, such as the activation of bypass signaling pathways.[6][7]
-
Experimental Conditions: Ensure optimal treatment conditions, including cell density, serum concentration in the media, and duration of treatment.
Q7: Are there any known off-target effects for this compound?
A7: While the original study demonstrated specificity for K-RasG12D over other RAS isoforms, all small molecule inhibitors have the potential for off-target effects.[8] As this compound has a quinoline scaffold, it is important to consider that this chemical class can sometimes interact with other cellular targets like kinases.[9] It is recommended to include appropriate controls in your experiments to assess potential off-target effects.
Quantitative Data Summary
| Parameter | Value | Assay | Target Protein State | Reference |
| Binding Affinity (KD) | 88 µM | Microscale Thermophoresis (MST) | GppNHp-bound K-RasG12D | [5] |
| Binding Affinity (KD) | 146 ± 2 µM | Microscale Thermophoresis (MST) | GDP-bound K-RasG12D | [10] |
| Thermal Shift (ΔTm) | 2.1°C | Thermal Shift Assay (TSA) | GDP-bound K-RasG12D | [5] |
| Thermal Shift (ΔTm) | No Shift Observed | Thermal Shift Assay (TSA) | GppNHp-bound K-RasG12D | [5] |
Experimental Protocols
Protocol 1: K-RasG12D - B-Raf Interaction Assay (NanoBiT Split Luciferase)
This protocol is adapted from the methodology used to demonstrate that this compound disrupts the interaction between K-RasG12D and B-Raf.[5]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding K-RasG12D fused to SmBiT and B-Raf fused to LgBiT using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, seed the cells into a 96-well white plate.
-
After another 24 hours, treat the cells with varying concentrations of this compound or a vehicle control (DMSO).
-
-
Luminescence Measurement:
-
Following the desired incubation period with the compound, add the Nano-Glo® Live Cell Assay System substrate according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. A decrease in luminescence indicates disruption of the K-RasG12D-B-Raf interaction.
-
Protocol 2: Western Blot Analysis of RAF-MEK-ERK Pathway
This protocol outlines the general steps for assessing the phosphorylation status of ERK, a downstream effector of the K-Ras pathway.[11][12]
-
Cell Culture and Treatment:
-
Plate cancer cells harboring the K-RasG12D mutation (e.g., LS513) in 6-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound or a DMSO control for the desired duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal to determine the relative change in ERK phosphorylation upon treatment with this compound.
-
Visualizations
Caption: K-Ras signaling pathway and the inhibitory action of this compound.
Caption: Workflow for key biochemical assays used to characterize this compound.
References
- 1. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. nanotempertech.com [nanotempertech.com]
- 4. Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. columbia.edu [columbia.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Evaluation of Novel KAL-21404358 Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and evaluation of more potent analogs of KAL-21404358, an allosteric inhibitor of K-RasG12D. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the synthesis, purification, and evaluation of this compound analogs.
Synthesis Troubleshooting
Question 1: I am observing low yields in the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline precursor and my desired amine. What are the likely causes and how can I improve the yield?
Answer: Low yields in SNAr reactions on 4-chloroquinolines can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reactivity of the Nucleophile: Highly hindered or weakly nucleophilic amines will react slower.
-
Solution: Increase the reaction temperature or consider using a catalyst. For weakly nucleophilic anilines, the addition of an acid catalyst (e.g., HCl) can enhance reactivity. For hindered amines, extended reaction times may be necessary.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally effective. In some cases, running the reaction neat (without solvent) at high temperatures can be successful.[1]
-
Temperature: Ensure the reaction temperature is optimal. Microwave irradiation can often significantly reduce reaction times and improve yields compared to conventional heating.[2]
-
Base: For reactions involving amine salts or less reactive amines, the addition of a non-nucleophilic base (e.g., DIPEA, K2CO3) can be beneficial to neutralize any generated HCl and drive the reaction to completion.
-
-
Purity of Starting Materials: Impurities in the 4-chloroquinoline or the amine can interfere with the reaction.
-
Solution: Ensure all starting materials are pure. Recrystallize or chromatograph the 4-chloroquinoline precursor if necessary.
-
Question 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) to introduce substituents on the quinoline ring is sluggish or failing. What should I check?
Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive. Here are key parameters to investigate:
-
Catalyst and Ligand:
-
Choice: The selection of the palladium catalyst and phosphine ligand is crucial. For electron-rich or sterically hindered quinolines, bulky and electron-rich ligands (e.g., SPhos, XPhos) with a suitable palladium precursor (e.g., Pd2(dba)3) are often more effective than traditional catalysts like Pd(PPh3)4.[3]
-
Deactivation: Catalyst deactivation, often observed as the formation of palladium black, can halt the reaction. This can be caused by the presence of oxygen or impurities.
-
Solution: Ensure the reaction is performed under strictly inert conditions (argon or nitrogen). Degas all solvents and reagents thoroughly before use.
-
-
Base and Solvent:
-
Base: The choice and quality of the base are critical. For Suzuki couplings, K3PO4 or K2CO3 are common. The base must be finely powdered and anhydrous for optimal results.[4]
-
Solvent: Anhydrous and degassed solvents are essential. Common choices include 1,4-dioxane, toluene, or DMF. For some Suzuki couplings, the presence of a small amount of water can be beneficial.[4]
-
-
Boronic Acid/Ester Quality (for Suzuki reactions):
-
Instability: Boronic acids can be unstable and undergo protodeboronation.
-
Solution: Use fresh, high-purity boronic acids or consider more stable alternatives like pinacol esters or MIDA boronates.[3]
-
Purification Troubleshooting
Question 3: My synthesized quinoline analog is an oil and will not crystallize. How can I purify and solidify it?
Answer: Purifying and solidifying oily quinoline derivatives can be challenging. Here are several strategies:
-
Salt Formation: Quinoline derivatives are typically basic and can be converted to crystalline salts.
-
Hydrochloride Salts: Dissolve the oil in a suitable solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent.
-
Picrate Salts: Picric acid can form highly crystalline salts with quinolines, which can be filtered and then converted back to the free base by treatment with a base.
-
-
Chromatography:
-
Technique: Column chromatography on silica gel or alumina is a standard method for purifying quinoline derivatives. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Post-Chromatography: Even after chromatography, the purified product may remain an oil. In this case, the improved purity may facilitate crystallization from a different solvent system.
-
-
Solvent Screening for Crystallization:
-
Non-polar Oils: Try dissolving the oil in a minimal amount of a more polar solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a non-polar solvent (e.g., hexanes, pentane) until turbidity is observed.
-
Polar Oils: A mixture of a polar solvent (e.g., ethanol, acetone) and an anti-solvent (e.g., water) can be effective.
-
Data Presentation
The following tables summarize the binding affinities and inhibitory concentrations of this compound and its analogs against K-RasG12D.
| Compound ID | Modification from this compound | KD (μM) for GppNHp-bound K-RasG12D (MST) | KD (μM) for GDP-bound K-RasG12D (MST) | Reference |
| This compound | - | 88 | 146 | [5] |
| KAL-11067146 | Neopentyl group modified | More potent than this compound | Not Reported | [5] |
| Compound ID | IC50 (μM) - Inhibition of K-RasG12D:B-Raf Interaction (NanoBiT) | Reference |
| This compound | Disrupts interaction (specific IC50 not reported) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Protocol 1: Synthesis of a this compound Analog via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of a 4-aminoquinoline derivative, a common structural motif in this compound analogs.
Materials:
-
4,7-dichloroquinoline
-
Substituted amine (e.g., an amino alcohol or diamine)
-
Solvent (e.g., ethanol, DMSO, or neat)
-
Optional: Base (e.g., K2CO3, DIPEA)
Procedure:
-
In a round-bottom flask or microwave vial, combine 4,7-dichloroquinoline (1.0 eq) and the desired substituted amine (1.0-1.5 eq).[1]
-
Add the chosen solvent. For neat reactions, no solvent is added.
-
If required, add a base (1.5-2.0 eq).
-
Heat the reaction mixture. For conventional heating, reflux the mixture for several hours, monitoring by TLC.[1] For microwave-assisted synthesis, heat the sealed vial at a specified temperature (e.g., 130-180°C) for a shorter duration (e.g., 20-30 minutes).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
If the product precipitates, collect it by filtration and wash with a suitable solvent.
-
If the product is in solution, remove the solvent under reduced pressure. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Microscale Thermophoresis (MST) for K-RasG12D Binding Affinity
This protocol outlines the determination of the dissociation constant (KD) for the binding of a this compound analog to K-RasG12D.
Materials:
-
Purified His-tagged K-RasG12D protein
-
RED-tris-NTA dye (for labeling)
-
MST Buffer: PBS with 3 mM DTT and 0.05% Tween-20 (PBSTD buffer)[5]
-
Test compound (this compound analog)
-
Standard treated capillaries
Procedure:
-
Protein Labeling:
-
Combine 100 μL of 200 nM K-RasG12D with 100 μL of 100 nM RED-tris-NTA dye in PBSTD buffer.[5]
-
Incubate at room temperature for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to remove any aggregates.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of the test compound in PBSTD buffer.
-
Mix the labeled protein solution 1:1 with each compound dilution in a final volume of 20 μL.
-
-
MST Measurement:
-
Load the reaction mixtures into standard treated capillaries.
-
Analyze the samples using a Monolith NT.115 instrument at 60% LED power and 40% MST power with a laser-on time of 5 seconds.[5]
-
-
Data Analysis:
-
Plot the change in thermophoresis against the logarithm of the compound concentration.
-
Fit the data to a suitable binding model (e.g., the law of mass action) to determine the KD.
-
Protocol 3: Thermal Shift Assay (TSA) for Compound Binding to K-RasG12D
This protocol describes a method to assess the binding of a compound to K-RasG12D by measuring changes in its thermal stability.
Materials:
-
Purified K-RasG12D protein
-
SYPRO Orange dye
-
TSA Buffer (e.g., PBS)
-
Test compound
-
Real-time PCR instrument
Procedure:
-
Reaction Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing the K-RasG12D protein at a final concentration of 2-5 µM, SYPRO Orange dye (e.g., 5x final concentration), and the test compound at various concentrations in TSA buffer.
-
Include a no-ligand control (DMSO vehicle).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A significant increase in Tm in the presence of the compound compared to the control indicates stabilizing binding.[5]
-
Protocol 4: NanoBiT® Split-Luciferase Assay for K-Ras:B-Raf Interaction
This protocol is for quantifying the disruption of the K-RasG12D and B-Raf interaction by an inhibitor in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding K-RasG12D fused to one NanoBiT® subunit (e.g., SmBiT) and B-Raf fused to the other (e.g., LgBiT)
-
Transfection reagent
-
Opti-MEM I medium
-
Nano-Glo® Live Cell Substrate
-
Test compound
-
96-well solid white microplates
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the K-RasG12D-SmBiT and B-Raf-LgBiT plasmids using a suitable transfection reagent.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in Opti-MEM I.
-
Treat the transfected cells with the compound dilutions and incubate for a specified period (e.g., 4 hours).[3]
-
-
Luminescence Measurement:
-
Prepare a 5x Nano-Glo® Live Cell Substrate solution by diluting it 1:20 in Opti-MEM I.[3]
-
Add the substrate to the cells.
-
Shake the plate at 300 rpm for 5 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the K-Ras:B-Raf interaction.
-
Visualizations
K-Ras Signaling Pathway and Inhibition by this compound Analogs
Caption: K-Ras signaling pathway and the inhibitory mechanism of this compound analogs.
Experimental Workflow for Synthesis and Evaluation of Analogs
Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: Troubleshooting decision tree for low yield in Suzuki coupling reactions.
References
- 1. Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Bioluminescence-based assays for quantifying endogenous protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to KAL-21404358 in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to the K-RasG12D allosteric inhibitor, KAL-21404358, during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule allosteric inhibitor that targets the oncogenic K-RasG12D mutant protein. It binds to a specific pocket on K-RasG12D, known as the P110 site, which is adjacent to proline-110. This binding event disrupts the interaction between K-RasG12D and its downstream effector, B-Raf. Consequently, this interference inhibits signaling through two major pathways that promote cell proliferation and survival: the RAF-MEK-ERK and the PI3K-AKT pathways.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential reasons?
A2: A decline in the effectiveness of this compound over extended periods can indicate the development of acquired resistance. While specific resistance mechanisms to this compound have not been extensively documented in published literature, potential mechanisms can be extrapolated from studies of other KRAS inhibitors. These may include:
-
Secondary Mutations in KRAS: The emergence of additional mutations in the K-RasG12D protein could prevent this compound from binding to the P110 site or could reactivate downstream signaling even with the inhibitor bound.
-
Upregulation of KRAS Expression: An increase in the overall levels of the K-RasG12D protein might overwhelm the inhibitory capacity of the compound at its current concentration.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the blocked RAF-MEK-ERK and PI3K-AKT pathways.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
Q3: How can we experimentally confirm if our cells have developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your long-term treated cells versus the parental (sensitive) cell line. A significant increase in the IC50 value for the long-term treated cells is a clear indicator of acquired resistance.
Q4: What are the initial steps to investigate the mechanism of resistance in our cell line?
A4: A logical first step is to analyze the KRAS gene for any new mutations by sequencing the gene in your resistant cell population. Concurrently, you can use Western blotting to assess the phosphorylation status of key proteins in the RAF-MEK-ERK and PI3K-AKT pathways (e.g., p-ERK, p-AKT) in the presence and absence of this compound to see if these pathways are reactivated.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: Increased Cell Viability Despite Continuous this compound Treatment
-
Observation: In a long-term cell culture study, you notice that the inhibitory effect of this compound on cell proliferation is diminishing over time.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for declining this compound efficacy.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for K-RasG12D. This data is essential for designing experiments and understanding the baseline interaction of the compound with its target.
| Parameter | Value | Method | Target Protein State | Reference |
| Dissociation Constant (KD) | 88 µM | Microscale Thermophoresis (MST) | GppNHp-bound K-RasG12D | |
| Dissociation Constant (KD) | 146 ± 2 µM | Microscale Thermophoresis (MST) | GDP-bound K-RasG12D | |
| Melting Temperature Shift (ΔTm) | 2.1°C | Thermal Shift Assay (TSA) | GDP-bound K-RasG12D |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for inducing resistance to this compound in a K-RasG12D-mutant cancer cell line through continuous, escalating dose exposure.
Materials:
-
K-RasG12D mutant cancer cell line (e.g., MIA PaCa-2, HCT116)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates
-
Cell viability assay reagent (e.g., WST-1, CellTiter-Glo)
Methodology:
-
Determine Initial IC50: Perform a dose-response experiment with the parental cell line to determine the initial IC50 of this compound.
-
Initial Chronic Dosing: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase is a reasonable starting point.
-
Repeat and Freeze Stocks: Repeat steps 3 and 4, gradually increasing the drug concentration. It is crucial to freeze down cell stocks at each stage of increased resistance.
-
Confirm Resistance: After several months of continuous culture with escalating doses, confirm the development of resistance by performing an IC50 assay and comparing it to the parental cell line. A significant fold-increase in IC50 indicates a resistant cell line has been established.
Protocol 2: Western Blot Analysis of KRAS Signaling Pathways
This protocol is for assessing the activation state of downstream signaling pathways in response to this compound treatment.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-p-AKT (Ser473), anti-AKT, anti-K-Ras, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment and Lysis: Seed both parental and resistant cells. Treat with this compound at various concentrations (e.g., 0, 1x IC50, 5x IC50 of the parental line) for a specified time (e.g., 2-4 hours). Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of phosphorylated ERK and AKT relative to the total ERK and AKT levels between the parental and resistant cell lines at different drug concentrations. Reactivation of these pathways in the resistant line in the presence of the drug suggests a bypass mechanism.
Signaling Pathway and Logic Diagrams
Caption: Mechanism of action of this compound on the K-RasG12D signaling pathway.
Caption: Potential mechanisms of acquired resistance to this compound.
How to minimize non-specific binding of KAL-21404358
Technical Support Center: KAL-21404358
Product Name: this compound Description: A selective, cell-permeable small molecule inhibitor of Kinase-X, a key serine/threonine kinase in the pro-inflammatory JNK signaling pathway. This compound is designed for in vitro and cell-based assays to study downstream pathway modulation. Due to its chemical properties, care must be taken to minimize non-specific binding in immunoassays.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide addresses common issues of high background and false positives when using this compound in Western Blotting and Immunofluorescence assays.
Q1: I'm observing high background on my Western Blot membrane after probing for a downstream target of Kinase-X. How can I reduce this?
High background in Western Blotting can obscure your results and is often caused by non-specific binding of antibodies.[1][2] When using a small molecule inhibitor like this compound, it's crucial to ensure your detection system is optimized to prevent the inhibitor from indirectly contributing to background noise.
Potential Causes & Solutions:
-
Insufficient Blocking: Unoccupied sites on the membrane bind antibodies non-specifically.[3]
-
Antibody Concentration Too High: Excess primary or secondary antibody can bind to low-affinity sites.[4][5]
-
Inadequate Washing: Unbound antibodies are not sufficiently removed.[2]
-
Cross-Reactivity of Blocking Agent: For phosphorylated targets, milk-based blockers can be problematic as they contain casein, a phosphoprotein.[1]
Data Presentation: Recommended Adjustments for Western Blotting
| Parameter | Standard Protocol Recommendation | Troubleshooting Modification | Rationale |
| Blocking Buffer | 5% Non-fat Dry Milk in TBST | Switch to 3-5% Bovine Serum Albumin (BSA) in TBST, especially for phospho-proteins.[6] | BSA is a single purified protein, reducing chances of cross-reactivity compared to milk.[3] |
| Blocking Duration | 1 hour at Room Temperature | Increase to 2 hours at RT or incubate overnight at 4°C with gentle agitation.[4] | Ensures complete saturation of non-specific binding sites on the membrane. |
| Primary Antibody Diluent | TBST | Dilute primary antibody in your optimized blocking buffer (e.g., 3% BSA in TBST). | The proteins in the blocking buffer compete for non-specific binding sites, reducing antibody-related background. |
| Wash Steps | 3 x 5-minute washes in TBST | Increase to 4-5 washes of 10 minutes each with gentle agitation.[2][4] | More stringent washing helps to remove loosely bound antibodies. |
| Detergent Concentration | 0.1% Tween-20 in TBS (TBST) | Maintain 0.1% Tween-20 in wash buffers and antibody diluents. | Detergents help disrupt weak, non-specific hydrophobic interactions.[7][8] |
Q2: My immunofluorescence (IF) images have high background staining in the negative control cells (not treated with this compound). What can I do?
High background in IF can be caused by several factors, including antibody cross-reactivity and insufficient blocking of the cells or tissue.
Potential Causes & Solutions:
-
Inadequate Permeabilization/Blocking: The blocking solution may not be effectively preventing non-specific antibody adherence to intracellular components.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the sample.
-
Hydrophobic Interactions: Antibodies can stick to various cellular structures through non-specific hydrophobic forces.[9]
Data Presentation: Recommended Adjustments for Immunofluorescence
| Parameter | Standard Protocol Recommendation | Troubleshooting Modification | Rationale |
| Blocking Solution | 2% BSA in PBST | Use 5% Normal Goat Serum (or serum from the secondary antibody host species) + 2% BSA in PBST.[10] | Serum contains a mixture of immunoglobulins that block non-specific Fc receptor binding.[9] |
| Blocking Duration | 30 minutes at Room Temperature | Increase to 1 hour at Room Temperature. | Provides more time for blocking agents to saturate non-specific sites. |
| Antibody Diluent | PBST | Dilute primary and secondary antibodies in the blocking solution. | Reduces non-specific binding of the antibodies during incubation. |
| Detergent in Wash Buffer | 0.1% Triton X-100 or Tween-20 | Add a mild detergent like 0.05% Tween-20 to all wash buffers and antibody diluents.[11] | Helps to reduce non-specific antibody adherence during wash steps. |
Experimental Protocols
Protocol: Western Blotting with this compound Treatment
-
Cell Lysis: After treating cells with desired concentrations of this compound, wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1-2 hours at room temperature in Blocking Buffer (e.g., 5% BSA in TBST) with gentle agitation.[2][4]
-
Primary Antibody Incubation: Dilute the primary antibody in fresh Blocking Buffer to its optimal concentration. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 4 times for 10 minutes each in TBST with agitation.[2]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 7).
-
Detection: Add ECL substrate and image the blot using a chemiluminescence detector.
Protocol: Immunofluorescence with this compound Treatment
-
Cell Culture & Treatment: Grow cells on glass coverslips. Treat with this compound as required.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash 3 times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash 3 times with PBS. Block for 1 hour at room temperature in IF Blocking Buffer (5% Normal Goat Serum, 2% BSA, 0.05% Tween-20 in PBS).[10]
-
Primary Antibody Incubation: Dilute primary antibody in IF Blocking Buffer. Add to coverslips and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash coverslips 3 times for 5 minutes each in PBS containing 0.05% Tween-20.[11]
-
Secondary Antibody Incubation: Dilute fluorescently-conjugated secondary antibody in IF Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Repeat washing step (Step 6).
-
Mounting: Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Image using a fluorescence or confocal microscope.
Mandatory Visualization
Caption: Troubleshooting workflow for high background signal.
Caption: Mechanism of specific vs. non-specific antibody binding.
Caption: Simplified Kinase-X signaling pathway.
Frequently Asked Questions (FAQs)
Q3: Can the solvent for this compound (e.g., DMSO) cause non-specific effects or background?
A: Yes. High concentrations of solvents like DMSO can permeabilize cell membranes and may affect protein conformation, potentially leading to artifacts. Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest this compound dose) in your experiments. It is best practice to keep the final DMSO concentration below 0.5% in all assays.
Q4: I am still seeing high background after optimizing my blocking and washing steps. What else can I try?
A: If background persists, consider the following:
-
Titrate Your Antibodies: Your antibody concentrations may still be too high. Perform a dot blot or a dilution series to find the optimal concentration with the best signal-to-noise ratio.[12]
-
Check Secondary Antibody Specificity: Run a control where you omit the primary antibody incubation. If you still see a signal, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[13]
-
Membrane Choice: If using PVDF membranes for Western blotting, which have a high protein binding capacity, consider switching to a nitrocellulose membrane as they sometimes yield lower background.[2]
-
Prepare Fresh Buffers: Buffers, especially those with detergents, can become contaminated or lose effectiveness over time. Always use freshly prepared buffers for the best results.[4]
References
- 1. sinobiological.com [sinobiological.com]
- 2. clyte.tech [clyte.tech]
- 3. Blocking Buffers for Western Blot and ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. arp1.com [arp1.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western blot blocking: Best practices | Abcam [abcam.com]
- 7. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nicoyalife.com [nicoyalife.com]
- 9. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
Navigating Ambiguous Results in KAL-21404358 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KAL-21404358. Our aim is to help you interpret ambiguous experimental results and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule allosteric inhibitor that targets the G12D mutant of the K-Ras protein, a key oncogene in many cancers.[1] It binds to a specific site on K-RasG12D known as the P110 pocket, which is adjacent to proline 110.[1] This binding event impairs the interaction of K-RasG12D with its downstream effector, B-Raf, thereby disrupting the RAF-MEK-ERK and PI3K-AKT signaling pathways.[1]
Q2: What are the primary assays used to characterize the binding of this compound to K-RasG12D?
A2: The primary biophysical assays used to confirm the binding of this compound to K-RasG12D are Microscale Thermophoresis (MST) and Thermal Shift Assays (TSA).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to validate this interaction.[1]
Q3: What kind of quantitative data can I expect from these binding assays?
A3: Microscale Thermophoresis provides a dissociation constant (Kd), which quantifies the binding affinity between this compound and K-RasG12D. Thermal Shift Assays measure the change in the melting temperature (Tm) of the K-RasG12D protein upon binding of this compound, indicating target engagement and stabilization.
Quantitative Data Summary
The following table summarizes the reported binding affinity and thermal shift data for this compound with K-RasG12D.
| Assay | K-RasG12D Form | Parameter | Value | Reference |
| Microscale Thermophoresis (MST) | GppNHp-bound (active) | Kd | 88 µM | [2] |
| Microscale Thermophoresis (MST) | GDP-bound (inactive) | Kd | 146 µM | [2] |
| Thermal Shift Assay (TSA) | GDP-bound (inactive) | ΔTm | 2.1°C | [2] |
| Thermal Shift Assay (TSA) | GppNHp-bound (active) | ΔTm | No significant shift | [2] |
Troubleshooting Guides
Microscale Thermophoresis (MST)
Issue: Inconsistent MST traces or inability to obtain a clear binding curve.
| Potential Cause | Recommended Solution |
| Protein Aggregation: The protein may be aggregating on its own or in the presence of the ligand. | Ensure high-quality, pure protein preparation. Consider adding detergents like Tween-20 or using different capillaries.[3][4] |
| Buffer Mismatch: Differences in the buffer composition between the labeled protein and the ligand can cause artifacts. | Ensure identical buffer conditions for both the protein and the ligand. Low salt buffers may enhance the signal.[5] |
| Incorrect Laser Power: The laser intensity might be too high, leading to sample heating and instability, or too low, resulting in a poor signal-to-noise ratio. | Optimize the laser power. It is often advisable to use a low MST power and analyze the initial temperature jump.[4][5] |
| Pipetting Errors: Inaccurate pipetting can lead to variability between capillaries. | Ensure careful and consistent pipetting. A pipetting error of only ~10% is generally tolerated. |
| Low Signal Amplitude: The change in thermophoresis upon binding may be too small to detect. | A signal should have a response amplitude of more than 5 units. Try different buffer systems to potentially enhance the interaction signal.[5] |
Thermal Shift Assay (TSA)
Issue: No clear melting transition or a very low signal.
| Potential Cause | Recommended Solution |
| Exposed Hydrophobic Residues: Some proteins have exposed hydrophobic regions that can bind the dye even in the native state, leading to high initial fluorescence and a flat curve. | This protein may not be suitable for dye-based TSA. Consider an alternative method.[6] |
| Insufficient Protein Purity: Impurities in the protein sample can lead to high initial fluorescence and mask the denaturation process. | Repurify the protein. Consider techniques like ammonium sulfate precipitation.[6][7] |
| Inappropriate Buffer Conditions: The buffer composition can affect protein stability and fluorescence readings. | Perform a buffer screening study to identify conditions that increase the thermal stability of the protein.[6] |
| Ligand Autofluorescence: The ligand itself may be fluorescent, interfering with the signal. | Run a ligand-only control to check for autofluorescence. If present, consider using a different fluorescent dye.[7] |
| Low Protein Concentration: The protein concentration may be too low to generate a sufficient signal. | Optimize the protein concentration through titration studies.[6] |
Western Blotting for RAF-MEK-ERK and PI3K-AKT Pathways
Issue: Weak or no signal for phosphorylated proteins (e.g., p-ERK, p-AKT).
| Potential Cause | Recommended Solution |
| Inadequate Cell Stimulation: The pathway may not be sufficiently activated in your experimental model. | Optimize the stimulation time and concentration of growth factors. Use a positive control cell line with known pathway activation.[8] |
| Phosphatase Activity: Endogenous phosphatases can dephosphorylate your target proteins during sample preparation. | Always use fresh phosphatase and protease inhibitors in your lysis buffer and keep samples on ice.[8][9] |
| Suboptimal Antibody Dilution: The primary antibody concentration may not be optimal. | Perform an antibody titration to determine the ideal concentration for your specific experiment.[8][9] |
| Low Target Protein Abundance: The phosphorylated form of the protein may be present at very low levels. | Increase the amount of total protein loaded onto the gel. |
Issue: High background or non-specific bands.
| Potential Cause | Recommended Solution |
| Inappropriate Blocking Agent: For phospho-specific antibodies, milk is often not recommended as it contains phosphoproteins. | Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking.[8][9] |
| Insufficient Washing: Unbound antibodies can lead to high background. | Increase the number and duration of wash steps after antibody incubations.[8] |
| Primary Antibody Non-Specificity: The antibody may be cross-reacting with other proteins. | Check the antibody datasheet for validation data and consider trying a different antibody clone.[8] |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of this compound.
Caption: General experimental workflow for this compound.
Signaling Pathways
This compound disrupts two major signaling pathways downstream of K-Ras.
RAF-MEK-ERK Signaling Pathway
Caption: The RAF-MEK-ERK signaling cascade.
PI3K-AKT Signaling Pathway
Caption: The PI3K-AKT signaling cascade.
References
- 1. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. basepairbio.com [basepairbio.com]
- 6. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Troubleshooting - Thermott [thermott.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the On-Target Effects of KAL-21404358: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric K-RasG12D inhibitor, KAL-21404358, with other alternative KRAS inhibitors. The following sections detail the experimental validation of its on-target effects, supported by quantitative data and detailed methodologies.
This compound is a novel small molecule that acts as an allosteric inhibitor of the oncogenic K-RasG12D mutant protein.[1][2][3][4][5] This mutation is a key driver in numerous cancers, including pancreatic, colorectal, and lung cancers.[2] this compound binds to a recently identified pocket near proline 110 (P110 site) on K-RasG12D.[1][2][3][5] This binding event interferes with the interaction between K-RasG12D and its downstream effector, B-Raf, thereby disrupting the RAF-MEK-ERK and PI3K-AKT signaling pathways.[1][2][4][6]
Comparative Analysis of On-Target Binding Affinity
The direct binding of an inhibitor to its intended target is a critical first step in validating its on-target effects. Various biophysical techniques are employed to quantify this interaction. The table below compares the binding affinity of this compound to K-RasG12D with that of other known KRAS inhibitors.
| Compound | Target | Method | Binding Affinity (KD) | Reference |
| This compound | K-RasG12D (GppNHp-bound) | Microscale Thermophoresis (MST) | 88 µM | [3] |
| This compound | K-RasG12D (GDP-bound) | Microscale Thermophoresis (MST) | 146 µM | [3] |
| MRTX1133 | K-RasG12D | Not Specified | Picomolar affinity | [7] |
| Compound 3144 | RAS proteins | Microscale Thermophoresis (MST) | Not Specified | [6][8] |
Target Engagement and Stabilization
Beyond binding affinity, it is crucial to demonstrate that the compound engages the target within a cellular context and induces a stabilizing effect, confirming a direct interaction.
| Compound | Target | Method | Observation | Reference |
| This compound | K-RasG12D (GDP-bound) | Thermal Shift Assay (TSA) | 2.1°C melting temperature shift | [3] |
| This compound | K-RasG12D | Nuclear Magnetic Resonance (NMR) | Disappearance of specific proton signals in the compound's spectrum, indicating interaction | [4] |
Inhibition of Downstream Signaling
The ultimate validation of an on-target effect is the modulation of the target's biological function. For KRAS inhibitors, this is typically measured by the inhibition of downstream signaling pathways.
| Compound | Cell Line | Assay | Effect | Reference |
| This compound | LS513 (K-RasG12D mutant) | Western Blot | Concentration-dependent decrease in phosphorylated Akt and Erk | [4] |
| This compound | HEK293T | NanoBiT Split Luciferase Assay | Disruption of the K-RasG12D−B-Raf interaction | [4] |
| MRTX1133 | K-RasG12D-mutant cell lines | Not Specified | Efficiently inhibited the phosphorylation of ERK1/2 | [6] |
Experimental Protocols
A detailed understanding of the methodologies is essential for interpreting the data and replicating the experiments.
Microscale Thermophoresis (MST): MST measures the motion of molecules in microscopic temperature gradients. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its movement, which is detected and used to calculate binding affinities. For the experiments with this compound, fluorescently labeled K-RasG12D protein was titrated with increasing concentrations of the compound. The change in thermophoretic movement was measured to determine the dissociation constant (KD).[3]
Thermal Shift Assay (TSA): TSA, also known as differential scanning fluorimetry, is used to assess the thermal stability of a protein. A fluorescent dye that binds to hydrophobic regions of proteins is used. As the protein unfolds due to increasing temperature, the dye binds and its fluorescence increases. A ligand that binds and stabilizes the protein will increase the temperature at which it unfolds (melting temperature, Tm). The 2.1°C shift observed with this compound indicates direct binding and stabilization of K-RasG12D.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution information about the structure and dynamics of molecules in solution. For ligand binding studies, changes in the chemical shifts or line broadening of specific nuclei in either the protein or the ligand upon complex formation can confirm binding and identify the interacting surfaces. With this compound, the disappearance of certain proton signals from the compound's spectrum upon addition of K-RasG12D confirmed its binding.[4]
Western Blot Analysis of Signaling Pathways: Cells are treated with the inhibitor at various concentrations. Following treatment, cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated (active) and total forms of downstream signaling proteins like Akt and Erk. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.[4]
NanoBiT Split Luciferase Assay: This is a bioluminescence-based protein-protein interaction assay. The target proteins, in this case, K-RasG12D and B-Raf, are fused to two separate subunits of a luciferase enzyme (SmBiT and LgBiT). When the two proteins interact, the luciferase subunits come into proximity, reconstituting an active enzyme that generates a luminescent signal. A decrease in the signal upon addition of an inhibitor indicates disruption of the protein-protein interaction.[4]
Visualizing the Mechanism and Workflow
To further clarify the on-target effects of this compound, the following diagrams illustrate its mechanism of action and the experimental workflow for its validation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating on-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel paradigms in KRAS targeting: Unveiling strategies to combat drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: KAL-21404358 Versus Pan-RAS Inhibitors in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the evolving landscape of RAS-targeted cancer therapies.
The relentless pursuit of effective treatments for RAS-driven cancers has led to the development of diverse inhibitory strategies. Among these, the allosteric inhibitor KAL-21404358 and the broad-acting pan-RAS inhibitors represent two distinct and promising approaches. This guide provides an objective comparison of their performance, supported by available preclinical data, and outlines key experimental protocols for their evaluation.
I. Mechanism of Action: A Tale of Two Strategies
This compound: A Precision Approach
This compound is an allosteric inhibitor that specifically targets a putative small molecule binding site on K-RasG12D, known as the P110 site, which is adjacent to proline 110.[1][2] By binding to this site, this compound is thought to stabilize K-Ras in an inactive state, thereby impairing its interaction with downstream effectors like B-Raf.[1][3] This disruption ultimately leads to the suppression of critical signaling pathways, including the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1][3]
Pan-RAS Inhibitors: A Broad-Spectrum Attack
In contrast to the targeted approach of this compound, pan-RAS inhibitors are designed to inhibit multiple RAS isoforms (KRAS, HRAS, and NRAS) regardless of their mutational status.[4][5] These inhibitors can be broadly categorized based on their mechanism:
-
Inhibitors of RAS Activation: Some pan-RAS inhibitors, like ADT-007, bind to nucleotide-free RAS, preventing the loading of GTP and subsequent activation of downstream signaling.[6][7]
-
Inhibitors of Effector Interaction: Others, like compound 3144, are designed to disrupt the interaction between activated RAS and its downstream effectors.[8]
-
"ON" vs. "OFF" State Inhibitors: Pan-RAS inhibitors can also be classified by their preference for the active GTP-bound ("ON") state or the inactive GDP-bound ("OFF") state of RAS.[5]
The primary advantage of a pan-RAS approach is its potential to overcome resistance mechanisms that may arise from the activation of other RAS isoforms when only one is targeted.[4]
II. Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and various pan-RAS inhibitors. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution, considering the potential variability in experimental conditions.
Table 1: Binding Affinity and Cellular Potency of this compound
| Compound | Target | Assay | KD (μM) | Cell Line | IC50 | Reference |
| This compound | K-RasG12D (GppNHp-bound) | Microscale Thermophoresis (MST) | 88 | - | - | [9] |
| This compound | K-RasG12D (GDP-bound) | Microscale Thermophoresis (MST) | 146 | - | - | [9] |
Table 2: Cellular Potency of Select Pan-RAS Inhibitors
| Compound | Target | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| ADT-007 | Pan-RAS | HCT-116 (Colon) | G13D | 5 | |
| ADT-007 | Pan-RAS | MIA PaCa-2 (Pancreatic) | G12C | 2 | |
| ADT-007 | Pan-RAS | AsPC-1 (Pancreatic) | G12D | 11 | |
| ADT-007 | Pan-RAS | PANC-1 (Pancreatic) | G12D | 15 | |
| BI-2493 | Pan-KRAS | Various | Multiple | Varies | [5] |
| RMC-6236 (Daraxonrasib) | Pan-RAS | Various | Multiple | Varies | [10] |
III. Experimental Protocols: Methodologies for Evaluation
The following are detailed methodologies for key experiments commonly used to assess the efficacy of RAS inhibitors.
A. Cell Viability Assay
This protocol is a generalized method for determining the effect of an inhibitor on cancer cell proliferation.
1. Cell Seeding:
-
Culture cancer cell lines with relevant RAS mutations (e.g., HCT-116 for KRAS G13D, MIA PaCa-2 for KRAS G12C) in appropriate media.
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., this compound or a pan-RAS inhibitor) in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
4. Viability Assessment (using MTT reagent):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
B. Western Blot Analysis of RAS Signaling Pathway
This protocol allows for the assessment of the inhibitor's effect on downstream signaling pathways.
1. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
C. In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a RAS inhibitor in a mouse model.
1. Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 106 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
3. Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting or immunohistochemistry).
4. Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
IV. Mandatory Visualizations
Caption: The RAS signaling pathway and points of intervention.
Caption: A typical experimental workflow for evaluating RAS inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of the KAL-21404358 Scaffold for Allosteric Inhibition of K-RasG12D
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of the KAL-21404358 scaffold, a novel class of allosteric inhibitors targeting the oncogenic K-RasG12D mutant. This document provides a comparative analysis of this compound and its analogs, supported by experimental data, detailed methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] For decades, K-Ras was considered "undruggable" due to the absence of deep hydrophobic pockets on its surface suitable for small molecule binding.[1] However, the discovery of a novel allosteric binding site, termed the P110 site, adjacent to proline-110, has opened new avenues for therapeutic intervention.[1][3] The small molecule this compound was identified as a binder to this P110 site on K-RasG12D.[1][2] This guide delves into the structure-activity relationship studies of the this compound scaffold, providing a valuable resource for the design and development of next-generation K-RasG12D inhibitors.
Mechanism of Action
This compound and its analogs function as allosteric inhibitors.[1] By binding to the P110 site, these compounds induce conformational changes in the Switch I and Switch II regions of K-RasG12D.[1] This disruption impairs the interaction between K-RasG12D and its downstream effector protein, B-Raf.[1][2] Consequently, this inhibition blocks the signal transduction through two major oncogenic pathways: the RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling cascades, ultimately leading to a reduction in cancer cell proliferation and survival.[1][2]
Structure-Activity Relationship (SAR) Studies
Initial SAR studies on the this compound scaffold focused on modifications of the neopentyl group and the hydroxyquinoline moiety to improve binding affinity and aqueous solubility.[1]
Data Presentation: Comparison of this compound and Analogs
The following table summarizes the binding affinities (Kd) of this compound and its analogs for both the GTP-bound (GppNHp) and GDP-bound forms of K-RasG12D, as determined by Microscale Thermophoresis (MST).
| Compound ID | Modification Description | Kd (μM) for GppNHp-K-RasG12D | Kd (μM) for GDP-K-RasG12D |
| This compound | Parent Compound | 88 | 146[1] |
| KAL-YZ0965 | Replacement of the neopentyl group | Not specified, but tested in NanoBiT assay | Not specified |
| KAL-YZ0968 | Replacement of the neopentyl group | Not specified, but noted to have improved solubility | Not specified |
| KAL-YZ0970 | Replacement of the neopentyl group | Not specified, but noted to have improved solubility | Not specified |
| KAL-55883121 | Analog with similar binding affinity to this compound | Similar to this compound | Not specified |
Data sourced from Zhang et al., 2021.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of the this compound scaffold are provided below.
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between molecules in solution.[1]
-
Protein Preparation: Recombinant K-RasG12D (residues 1-169) was expressed and purified. For binding assays, the protein was prepared in either a GppNHp-bound or GDP-bound state.
-
Ligand Preparation: A serial dilution of the test compounds (this compound and its analogs) was prepared in the assay buffer.
-
Assay Buffer: The specific buffer composition used in the original study was not detailed in the primary publication. A common buffer for MST experiments is PBS-T (Phosphate Buffered Saline with 0.05% Tween-20).
-
Procedure:
-
A constant concentration of fluorescently labeled K-RasG12D was mixed with the varying concentrations of the test compound.
-
The samples were loaded into glass capillaries.
-
The MST instrument applied an infrared laser to create a microscopic temperature gradient within the capillaries.
-
The movement of the fluorescently labeled protein along this temperature gradient was monitored.
-
Changes in the thermophoretic movement upon ligand binding were used to determine the dissociation constant (Kd).
-
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry, is used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.
-
Protein and Ligand Preparation: Purified K-RasG12D and test compounds were prepared as described for the MST assay.
-
Fluorescent Dye: A fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange, was used.
-
Procedure:
-
A reaction mixture containing K-RasG12D, the test compound, and the fluorescent dye was prepared in a multiwell plate.
-
The plate was placed in a real-time PCR instrument.
-
The temperature was gradually increased, and the fluorescence was monitored.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the compound indicates binding. In the study, this compound induced a 2.1°C melting temperature shift for GDP-bound K-RasG12D.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was used to confirm the binding of this compound to K-RasG12D and to identify the residues involved in the interaction.
-
Sample Preparation: Isotopically labeled (¹⁵N) K-RasG12D was prepared.
-
Procedure:
-
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra of ¹⁵N-labeled K-RasG12D were recorded in the absence and presence of this compound.
-
Binding of the compound to the protein causes chemical shift perturbations (CSPs) in the signals of the amino acid residues at or near the binding site.
-
By analyzing these CSPs, the binding site and the conformational changes induced by the ligand can be mapped.
-
NanoBiT® Split-Luciferase Assay
This assay was used to measure the disruption of the K-RasG12D and B-Raf protein-protein interaction (PPI) by the test compounds.
-
Principle: The NanoLuc® luciferase is split into two subunits, Large BiT (LgBiT) and Small BiT (SmBiT). K-RasG12D was fused to SmBiT, and B-Raf was fused to LgBiT. When K-RasG12D and B-Raf interact, LgBiT and SmBiT are brought into close proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal.
-
Procedure:
-
HEK293T cells were co-transfected with plasmids encoding the K-RasG12D-SmBiT and B-Raf-LgBiT fusion proteins.
-
The transfected cells were treated with the test compounds or a DMSO control.
-
A substrate for the NanoLuc® luciferase was added to the cells.
-
The luminescence was measured using a plate reader.
-
A decrease in the luminescent signal in the presence of a compound indicates disruption of the K-RasG12D–B-Raf interaction. Both this compound and its analog KAL-YZ0965 were shown to disrupt this interaction.[1]
-
Mandatory Visualizations
Signaling Pathway
Caption: K-Ras signaling pathway and the inhibitory action of the this compound scaffold.
Experimental Workflow
Caption: Experimental workflow for the SAR studies of the this compound scaffold.
Conclusion
The this compound scaffold represents a promising starting point for the development of allosteric inhibitors targeting the challenging K-RasG12D oncoprotein. The SAR studies have demonstrated that modifications to the parent compound can lead to analogs with improved properties. The data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating further optimization of this novel class of inhibitors. Future work should focus on expanding the library of analogs to build a more comprehensive SAR model, which will be instrumental in designing highly potent and selective clinical candidates for K-RasG12D-driven cancers.
References
Cross-Validation of KAL-21404358 Binding to K-RasG12D: A Comparative Guide to Biophysical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various biophysical techniques for validating the binding of the small molecule allosteric inhibitor, KAL-21404358, to its target, the oncogenic protein K-RasG12D. The objective is to offer a clear, data-driven overview to aid researchers in selecting the appropriate methods for their drug discovery and validation workflows.
Introduction to this compound and K-RasG12D
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12D mutation being particularly prevalent and challenging to target. This compound is a novel small molecule that has been identified as an allosteric inhibitor of K-RasG12D. It binds to a pocket near proline 110, known as the P110 site, and has been shown to disrupt downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT pathways.[1] The robust validation of the binding of such compounds to their intended target is a critical step in the drug discovery process. This guide will explore and compare the biophysical techniques used to characterize the interaction between this compound and K-RasG12D.
Quantitative Binding Data Summary
The following table summarizes the key quantitative data obtained from biophysical studies on the interaction between this compound and K-RasG12D.
| Biophysical Technique | Parameter Measured | Value | Target Protein State | Reference |
| Microscale Thermophoresis (MST) | Dissociation Constant (Kd) | 88 µM | GppNHp-bound K-RasG12D | [2] |
| Microscale Thermophoresis (MST) | Dissociation Constant (Kd) | 146 ± 2 µM | GDP-bound K-RasG12D | [1] |
| Thermal Shift Assay (TSA) | Melting Temperature Shift (ΔTm) | 2.1 °C | GDP-bound K-RasG12D | [2] |
| Nuclear Magnetic Resonance (NMR) | Binding Confirmation | Line broadening of compound signals observed | GDP-bound K-RasG12D | [1] |
Experimental Protocols
Detailed methodologies for the key biophysical techniques are provided below. While Microscale Thermophoresis, Thermal Shift Assay, and Nuclear Magnetic Resonance spectroscopy have been experimentally used to validate this compound binding, the protocols for Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Bio-Layer Interferometry are presented as detailed, hypothetical examples of how these techniques could be applied.
Microscale Thermophoresis (MST)
MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon ligand binding.
-
Protein Preparation: Recombinant human K-RasG12D (residues 1-169) is expressed and purified. The protein is loaded with either a non-hydrolyzable GTP analog (GppNHp) or GDP. For the MST experiment, the protein is fluorescently labeled.
-
Ligand Preparation: A stock solution of this compound is prepared in a compatible buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) with a final DMSO concentration kept below 1%. A 16-point serial dilution of the ligand is prepared.
-
Instrumentation and Settings: A Monolith NT.115 instrument (NanoTemper Technologies) is used. The labeled K-RasG12D concentration is kept constant (e.g., 50 nM), while the this compound concentration is varied. Measurements are typically performed at 25°C with 20% LED power and medium MST power.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration, and the data are fitted to a standard binding model to determine the dissociation constant (Kd).
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein upon ligand binding.
-
Protein and Ligand Preparation: Unlabeled K-RasG12D (GDP-bound) is used at a final concentration of 2 µM. This compound is prepared at various concentrations. The final assay buffer typically contains 10 mM HEPES pH 7.5 and 150 mM NaCl.
-
Assay Procedure: The protein, ligand, and a fluorescent dye (e.g., SYPRO Orange) are mixed in a 96-well PCR plate. The fluorescence intensity is monitored as the temperature is increased from 25 °C to 95 °C in a real-time PCR instrument.
-
Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence intensity is at its maximum, corresponding to the protein's unfolding transition. The change in melting temperature (ΔTm) in the presence of the ligand is calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about protein-ligand interactions.
-
Sample Preparation: For ligand-observed NMR, a solution of this compound (e.g., 100 µM) is prepared in a deuterated buffer. For protein-observed NMR, uniformly ¹⁵N-labeled K-RasG12D is prepared.
-
NMR Experiments:
-
Ligand-Observed (e.g., Saturation Transfer Difference - STD, WaterLOGSY, or line broadening): 1D ¹H NMR spectra of the ligand are acquired in the presence and absence of the protein. Binding is detected by changes in the ligand's resonance signals. For this compound, ¹H NMR line broadening experiments were performed, where the disappearance of specific proton signals of the compound indicated binding to K-RasG12D.[1]
-
Protein-Observed (e.g., ¹H-¹⁵N HSQC): A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein is recorded. Upon addition of the ligand, changes in the chemical shifts of specific amino acid residues in the protein indicate the binding site and conformational changes.
-
-
Data Analysis: For ligand-observed methods, the attenuation of ligand signals is analyzed to confirm binding. For protein-observed methods, chemical shift perturbations are mapped onto the protein structure to identify the binding interface.
Surface Plasmon Resonance (SPR) - Hypothetical Protocol
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.
-
Immobilization: Purified K-RasG12D (GDP-bound) would be immobilized on a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell would be prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of this compound (e.g., ranging from 0.1 to 100 µM) would be injected over the sensor surface at a constant flow rate.
-
Data Acquisition and Analysis: The binding response is measured as a function of time. The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Isothermal Titration Calorimetry (ITC) - Hypothetical Protocol
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: K-RasG12D (GDP-bound) would be placed in the sample cell (e.g., at 20 µM), and this compound would be in the syringe (e.g., at 200 µM). Both solutions must be in the exact same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the ligand into the protein solution would be performed. The heat change after each injection is measured.
-
Data Analysis: The heat per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Bio-Layer Interferometry (BLI) - Hypothetical Protocol
BLI is another label-free optical technique that measures biomolecular interactions in real-time.
-
Immobilization: Biotinylated K-RasG12D (GDP-bound) would be immobilized onto streptavidin-coated biosensors.
-
Association and Dissociation: The biosensors are then dipped into wells containing various concentrations of this compound to measure the association phase, followed by dipping them into buffer-only wells to measure the dissociation phase.
-
Data Analysis: The change in the interference pattern is monitored over time. Similar to SPR, the resulting data is used to calculate the kon, koff, and Kd values.
Visualizations
The following diagrams illustrate the relevant biological pathway and a generalized experimental workflow for cross-validation.
Caption: K-Ras signaling pathway and the inhibitory mechanism of this compound.
References
A Head-to-Head Comparison: The Allosteric Inhibitor KAL-21404358 Versus Covalent K-RasG12D Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the non-covalent, allosteric K-RasG12D inhibitor, KAL-21404358, with emerging covalent inhibitors targeting the same challenging oncogenic mutation. This report synthesizes available preclinical data to illuminate the distinct mechanisms of action, binding properties, and cellular effects of these two classes of inhibitors.
The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) G12D mutation is a notorious driver of various cancers, including pancreatic, colorectal, and lung adenocarcinomas. For decades, K-Ras was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. Recent breakthroughs, however, have led to the development of both non-covalent and covalent inhibitors, offering new hope for targeting this formidable oncogene. This guide focuses on comparing the allosteric inhibitor this compound with the more recent class of covalent K-RasG12D inhibitors.
Mechanism of Action: A Tale of Two Strategies
This compound: The Allosteric Modulator
This compound is a novel, non-covalent inhibitor that operates through an allosteric mechanism.[1][2] It binds to a previously undiscovered pocket on K-RasG12D, termed the "P110 site," which is adjacent to proline 110.[1][2] By binding to this site, this compound is hypothesized to stabilize the inactive, GDP-bound state of K-Ras and may also bind to the GTP-bound state, shifting the conformational equilibrium towards an inactive state.[1] This binding impairs the interaction of K-RasG12D with its downstream effectors, most notably B-Raf, thereby disrupting the RAF-MEK-ERK and PI3K-AKT signaling pathways that are crucial for tumor cell proliferation and survival.[1][2]
Covalent K-RasG12D Inhibitors: The Irreversible Binders
In contrast, covalent inhibitors are designed to form a permanent, irreversible bond with the mutant K-RasG12D protein. The development of covalent inhibitors for the G12D mutation has been more challenging than for the G12C mutation, which possesses a reactive cysteine residue. However, recent advancements have led to the creation of electrophilic compounds that can selectively target the aspartate residue at position 12 of the G12D mutant. One such example is (R)-G12Di-7, which utilizes a strained ring system to achieve covalent modification of the aspartate.[1][3] This irreversible binding locks the K-RasG12D protein in an inactive state, effectively shutting down downstream signaling. While not a covalent inhibitor, the potent non-covalent inhibitor MRTX1133 provides a valuable benchmark for the efficacy of targeting K-RasG12D. MRTX1133 binds to the switch-II pocket of K-RasG12D in both its GDP- and GTP-bound states, preventing the protein-protein interactions necessary for pathway activation.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative K-RasG12D inhibitors. It is important to note that these data are from different studies and direct head-to-head comparisons in the same experimental settings are not yet available.
Table 1: Binding Affinity
| Inhibitor | Target | Binding Affinity (KD) | Assay Method |
| This compound | GppNHp-bound K-RasG12D | 88 µM[1] | Microscale Thermophoresis (MST) |
| GDP-bound K-RasG12D | 146 µM[1] | Microscale Thermophoresis (MST) | |
| MRTX1133 | GDP-bound K-RasG12D | ~0.2 pM[6][7] | Not specified |
| TH-Z827 | GDP-bound K-RasG12D | Similar affinity to GTP-bound[8] | Isothermal Titration Calorimetry (ITC) |
| GMPPNP-bound K-RasG12D | Similar affinity to GDP-bound[8] | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Potency
| Inhibitor | Cell Line(s) | Endpoint | IC50 / GI50 |
| MRTX1133 | AGS (KRASG12D) | ERK Phosphorylation | 2 nM[4] |
| AGS (KRASG12D) | Cell Viability (2D) | 6 nM[4][6] | |
| KRASG12D-mutant cell lines | Cell Viability | Median IC50 of ~5 nM[5][7] | |
| (R)-G12Di-7 | Ba/F3 (KRASG12D) | Cell Viability | 73 nM[1] |
| SW1990 (KRASG12D) | Cell Viability | 409 nM[1] | |
| AsPC-1 (KRASG12D) | Cell Viability | 467 nM[1] | |
| AGS (KRASG12D) | Cell Viability | 109 nM[1] | |
| Diazo-G12Di-1 | Ba/F3 K-Ras(G12D) | Cell Growth | 19 ± 2 nM[9] |
Table 3: In Vivo Efficacy
| Inhibitor | Tumor Model | Dosing | Outcome |
| MRTX1133 | Panc 04.03 xenograft | 10 mg/kg BID (IP) | -62% tumor regression[4] |
| Panc 04.03 xenograft | 30 mg/kg BID (IP) | -73% tumor regression[4] | |
| KRASG12D-mutant PDX models | Not specified | Marked tumor regression in 8 of 11 models[7] | |
| (R)-G12Di-7 | SW1990 xenograft | 10-50 mg/kg, twice a day (IP) | Antitumor activity[1] |
Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity
Microscale thermophoresis is a technique used to quantify biomolecular interactions in solution. A fluorescently labeled K-RasG12D protein is mixed with varying concentrations of the inhibitor (e.g., this compound). The samples are loaded into capillaries, and a focused infrared laser creates a microscopic temperature gradient. The movement of the fluorescently labeled protein along this temperature gradient is monitored. A change in the thermophoretic movement upon binding of the inhibitor allows for the determination of the dissociation constant (KD). The assay buffer typically contains a non-ionic detergent like Tween-20 to prevent non-specific binding to the capillaries.
Thermal Shift Assay (TSA) for Target Engagement
The thermal shift assay is used to confirm the binding of a ligand to its target protein. The assay measures the change in the thermal denaturation temperature of the protein in the presence and absence of the ligand. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds due to increasing temperature, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm to a higher temperature in the presence of a ligand indicates that the ligand has bound to and stabilized the protein. For this compound, TSA experiments confirmed a 2.1°C melting temperature shift with GDP-bound K-RasG12D, indicating binding and stabilization.[1]
Cell Viability Assay
Cell viability assays are used to determine the effect of an inhibitor on the proliferation of cancer cells. A common method is the MTT assay. Cancer cells harboring the K-RasG12D mutation are seeded in 96-well plates and treated with a range of inhibitor concentrations. After a defined incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is then calculated, representing the concentration of the inhibitor that causes a 50% reduction in cell viability or growth.
In Vivo Tumor Growth Inhibition Assay
To assess the anti-tumor efficacy of an inhibitor in a living organism, xenograft models are often used. Human cancer cells with the K-RasG12D mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly throughout the study. At the end of the experiment, the percentage of tumor growth inhibition or regression is calculated by comparing the tumor volumes in the treated group to the control group. For example, MRTX1133 demonstrated significant tumor regression in a Panc 04.03 xenograft model.[4]
Signaling Pathways and Experimental Workflows
// Nodes RTK [label="RTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SOS1 [label="SOS1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KRas_GDP [label="K-Ras-GDP\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; KRas_GTP [label="K-Ras-GTP\n(Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation,\nSurvival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; KAL_21404358 [label="this compound", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Covalent_Inhibitor [label="Covalent Inhibitor", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> Grb2 [label="Activates"]; Grb2 -> SOS1 [label="Recruits"]; SOS1 -> KRas_GDP [label="Promotes GDP/GTP\nexchange"]; KRas_GDP -> KRas_GTP [color="#34A853"]; KRas_GTP -> KRas_GDP [label="GTP Hydrolysis\n(Blocked by G12D)", color="#EA4335"]; KRas_GTP -> RAF; RAF -> MEK; MEK -> ERK; KRas_GTP -> PI3K; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; KAL_21404358 -> KRas_GTP [label="Allosteric Inhibition", style=dashed, color="#202124"]; Covalent_Inhibitor -> KRas_GTP [label="Irreversible Binding", style=dashed, color="#202124"]; } dot Caption: K-Ras signaling pathway and points of intervention.
Conclusion
Both non-covalent, allosteric inhibitors like this compound and covalent inhibitors represent promising, albeit different, strategies for targeting the historically challenging K-RasG12D mutation. This compound demonstrates a novel mechanism of action by binding to an allosteric site, leading to the disruption of downstream signaling. While its binding affinity appears to be in the micromolar range, it provides a proof-of-concept for allosteric modulation of K-RasG12D.
In contrast, covalent inhibitors offer the advantage of irreversible binding, which can lead to sustained target inhibition. The development of covalent inhibitors for G12D is a significant advancement. The potent non-covalent inhibitor MRTX1133 has shown remarkable picomolar binding affinity and impressive in vivo efficacy, setting a high bar for K-RasG12D targeted therapies.
Ultimately, the clinical success of these inhibitors will depend on a multitude of factors including their pharmacokinetic properties, safety profiles, and their ability to overcome potential resistance mechanisms. The data presented here provide a foundational comparison to guide further research and development in the quest to effectively drug the "undruggable" K-RasG12D.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Benchmarking KAL-21404358 Against Novel K-RasG12D Targeting Strategies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of K-RasG12D targeted therapies is rapidly evolving, with several novel strategies emerging to challenge this once "undruggable" target. This guide provides an objective comparison of the preclinical allosteric inhibitor KAL-21404358 against other innovative approaches, supported by available experimental data.
Overview of K-RasG12D Targeting Strategies
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1] This mutation impairs the intrinsic GTPase activity of K-Ras, locking it in a constitutively active, GTP-bound state, which drives downstream signaling pathways promoting cell proliferation and survival, primarily the RAF-MEK-ERK and PI3K-AKT pathways.[1]
This guide focuses on the following K-RasG12D targeting strategies:
-
This compound: A small-molecule, allosteric inhibitor that binds to a putative pocket near proline 110 (P110 site) of K-RasG12D.[1][2]
-
MRTX1133: A potent and selective, non-covalent inhibitor that binds to the switch II pocket of K-RasG12D in its inactive, GDP-bound state.[3]
-
Zoldonrasib (RMC-9805): An orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of K-RasG12D (RAS(ON) inhibitor).[4] It forms a tri-complex with cyclophilin A to achieve its covalent modification of the mutant aspartate residue.[5][6]
-
VS-7375 (GFH375): An oral, selective inhibitor that dually targets both the active (ON) and inactive (OFF) states of the K-RasG12D protein.[7][8][9]
-
ASP3082: A Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the K-RasG12D protein.[10][11]
Comparative Performance Data
The following tables summarize the available quantitative data for each inhibitor, providing a basis for objective comparison of their biochemical potency and clinical efficacy.
Table 1: Biochemical and Cellular Potency of K-RasG12D Inhibitors
| Inhibitor | Target State | Binding Affinity (KD) | Cellular IC50 (p-ERK Inhibition) | Cellular IC50 (Cell Viability) |
| This compound | Allosteric (P110 site) | 146 ± 2 μM (GDP-bound K-RasG12D)[12] | Data not available | Data not available |
| MRTX1133 | Inactive (GDP-bound) | ~0.2 pM[13] | <2 nM[13] | ~5 nM[14] |
| Zoldonrasib (RMC-9805) | Active (GTP-bound) | Data not available | Data not available | 100 nM (induces apoptosis)[4] |
| VS-7375 (GFH375) | Dual (ON/OFF) | Data not available | More potent than MRTX1133 & RMC-9805[15] | Data not available |
| ASP3082 | Protein Degradation | 2.8 nM (for K-RasG12D)[5] | 14 nM[5] | 19 nM[5] |
Table 2: Clinical Efficacy of Novel K-RasG12D Inhibitors (as of late 2025)
| Inhibitor | Phase of Development | Tumor Type(s) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound | Preclinical | Solid tumors[2] | Not applicable | Not applicable |
| MRTX1133 | Phase 1/2 | Solid Tumors | Data not yet reported | Data not yet reported |
| Zoldonrasib (RMC-9805) | Phase 1/1b | PDAC | 30% | 80%[16] |
| VS-7375 (GFH375) | Phase 1/2a | Solid Tumors | 80% (4 out of 5 evaluable patients showed tumor reduction)[9] | Data not available |
| ASP3082 | Phase 1 | Solid Tumors | 23.1% (NSCLC), 18.5% (PDAC) at 300-600 mg dose[17] | 84.6% (NSCLC), 48.1% (PDAC) at 300-600 mg dose[17] |
Experimental Protocols
Detailed methodologies for key assays are crucial for the interpretation and replication of experimental findings. Below are representative protocols for evaluating K-RasG12D inhibitor performance.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to inhibitor treatment.[18][19]
Protocol:
-
Cell Seeding: Seed cancer cells harboring the K-RasG12D mutation (e.g., PANC-1, AsPC-1) into 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours to allow for attachment.[18]
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in complete growth medium and add to the respective wells. Include a vehicle control (e.g., DMSO).[18]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[18]
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[20]
Western Blot Analysis of Downstream Signaling (p-ERK)
This method is used to assess the inhibitor's ability to block the K-Ras signaling pathway by measuring the phosphorylation status of key downstream effectors like ERK.[21][22]
Protocol:
-
Cell Treatment: Plate K-RasG12D mutant cells and grow to 70-80% confluency. Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).[22]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways, inhibitor mechanisms, and experimental workflows.
References
- 1. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. Novel Cancer Drug Zoldonrasib Targets RAS G12D Mutations in Science Journal Study | RVMD Stock News [stocktitan.net]
- 7. verastem.com [verastem.com]
- 8. targetedonc.com [targetedonc.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Facebook [cancer.gov]
- 11. astellas.com [astellas.com]
- 12. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eubopen.org [eubopen.org]
- 15. researchgate.net [researchgate.net]
- 16. Zoldonrasib - Wikipedia [en.wikipedia.org]
- 17. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Independent Verification of KAL-21404358's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KAL-21404358's mechanism of action with other KRAS inhibitors, supported by experimental data. The information is intended to aid researchers in understanding the landscape of KRAS-targeted therapies.
Executive Summary
This compound is an allosteric inhibitor of the oncogenic KRAS G12D mutant. It operates by binding to a novel pocket on the KRAS protein, distinct from the active site, known as the P110 site. This binding event is proposed to lock the KRAS protein in its inactive, GDP-bound state. By stabilizing this conformation, this compound hinders the interaction of KRAS G12D with its downstream effector proteins, primarily BRAF, thereby disrupting the pro-proliferative RAF-MEK-ERK and PI3K-AKT signaling pathways. This guide compares the binding affinities and cellular potencies of this compound with other notable KRAS G12D and G12C inhibitors, and provides detailed protocols for key validation experiments.
Quantitative Performance Comparison
The following table summarizes the binding affinities (KD) and cellular inhibitory concentrations (IC50) of this compound and other selected KRAS inhibitors. This data allows for a direct comparison of their potency and selectivity.
| Compound | Target | Mechanism of Action | Binding Affinity (KD) | Cellular Potency (IC50) |
| This compound | KRAS G12D | Allosteric (P110 site), Non-covalent | 88 µM (GppNHp-bound), 146 µM (GDP-bound) | Not widely reported |
| MRTX1133 | KRAS G12D | Non-covalent, Switch-II Pocket | ~0.2 pM (GDP-bound)[1] | ~5 nM (ERK1/2 phosphorylation and cell viability)[1] |
| HRS-4642 | KRAS G12D | Non-covalent | 0.083 nM[2][3] | Not specified |
| BI-2852 | KRAS G12D | Non-covalent, Switch I/II Pocket | 450 nM (GTP-KRAS G12D)[4] | Limited cellular activity reported[4] |
| Sotorasib (AMG 510) | KRAS G12C | Covalent, Switch-II Pocket | - | Potent, mutation-specific |
| Adagrasib (MRTX849) | KRAS G12C | Covalent, Switch-II Pocket | - | Potent, mutation-specific |
Mechanism of Action and Signaling Pathways
The binding of this compound to the P110 site allosterically inhibits KRAS G12D function. The following diagram illustrates the proposed mechanism and its impact on downstream signaling.
Caption: Mechanism of action of this compound.
Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity Determination
Objective: To quantify the binding affinity (KD) of this compound to KRAS G12D.
Methodology:
-
Protein Preparation: Recombinant KRAS G12D protein (either GDP-bound or loaded with a non-hydrolyzable GTP analog like GppNHp) is purified and fluorescently labeled.
-
Ligand Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Incubation: The labeled KRAS G12D protein is mixed with each dilution of this compound and incubated to reach binding equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the fluorescently labeled protein is measured in a Monolith NT.115 instrument (NanoTemper Technologies).
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding model to determine the KD.
Caption: Workflow for MST-based binding affinity measurement.
Thermal Shift Assay (TSA) for Target Engagement
Objective: To confirm the direct binding of this compound to KRAS G12D by measuring changes in protein thermal stability.
Methodology:
-
Reaction Setup: Purified KRAS G12D protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Ligand Addition: this compound is added to the protein-dye mixture.
-
Thermal Denaturation: The temperature of the mixture is gradually increased in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence intensity is monitored as the protein unfolds, exposing hydrophobic regions and causing the dye to fluoresce.
-
Data Analysis: The melting temperature (Tm) is determined by plotting fluorescence against temperature. A shift in Tm in the presence of the ligand indicates binding and stabilization of the protein.
KRAS-RAF Interaction Assay
Objective: To assess the ability of this compound to disrupt the interaction between KRAS G12D and its effector, BRAF.
Methodology:
-
Assay Principle: A common method is a proximity-based assay such as a LANCE TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaLISA assay.
-
Reagent Preparation: Tagged versions of KRAS G12D (e.g., GST-tagged) and the RAS-binding domain (RBD) of BRAF (e.g., His-tagged) are used. Donor and acceptor beads/fluorophores that recognize these tags are also prepared.
-
Assay Procedure: KRAS G12D and BRAF-RBD are incubated together in the presence of varying concentrations of this compound.
-
Detection: The proximity of the donor and acceptor due to protein-protein interaction generates a signal. Inhibition of this interaction by this compound results in a decrease in the signal.
-
Data Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 for the disruption of the interaction.
Western Blotting for Downstream Signaling Inhibition
Objective: To determine if this compound inhibits the phosphorylation of downstream effectors of the KRAS pathway, such as ERK and AKT.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines harboring the KRAS G12D mutation are treated with varying concentrations of this compound for a specified time.
-
Cell Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT), as well as antibodies for total ERK and AKT (as loading controls).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.
-
Analysis: The intensity of the p-ERK and p-AKT bands is quantified and normalized to the total protein levels to assess the degree of pathway inhibition.[5][6]
Caption: Workflow for Western blot analysis of pathway inhibition.
Conclusion
The available data supports the proposed mechanism of action for this compound as an allosteric inhibitor of KRAS G12D. Its binding to the P110 site represents a novel approach to targeting this challenging oncoprotein. However, when compared to other non-covalent KRAS G12D inhibitors like MRTX1133 and HRS-4642, this compound exhibits a significantly lower binding affinity. The development of more potent inhibitors targeting the P110 site or other allosteric pockets remains an active area of research. The experimental protocols outlined in this guide provide a framework for the independent verification of these and other novel KRAS inhibitors.
References
- 1. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of KAL-21404358: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing KAL-21404358, understanding the appropriate disposal procedures is a critical component of laboratory safety and regulatory compliance. While specific disposal instructions are typically detailed in the substance's Safety Data Sheet (SDS), this document provides essential guidance based on available information and general best practices for chemical waste management in a laboratory setting.
It is important to note that while some suppliers may ship this compound as a non-hazardous chemical, this classification should always be verified with the official Safety Data Sheet (SDS) from the manufacturer before any disposal procedures are implemented.[1] The following guidelines are intended to supplement, not replace, the information provided in a substance-specific SDS.
General Disposal Principles
The proper disposal of any chemical, including this compound, is contingent on its specific chemical and physical properties, as well as its potential environmental and health hazards. The primary goal is to ensure the safety of laboratory personnel and to prevent environmental contamination.
| Parameter | Guideline |
| Waste Identification | Properly label all waste containers with the full chemical name ("this compound") and any known hazard information. |
| Waste Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. |
| Containerization | Use chemically resistant, sealed containers for all this compound waste, whether in solid or dissolved form. |
| Regulatory Compliance | Adhere to all local, state, and federal regulations regarding chemical waste disposal. Consult your institution's EHS office for specific guidance. |
Disposal Workflow
The decision-making process for the disposal of any laboratory chemical should follow a structured workflow to ensure all safety and regulatory aspects are considered.
Experimental Protocols for Decontamination
In the absence of a specific SDS for this compound, detailed experimental protocols for its decontamination or neutralization are not available. For general laboratory practice, any surfaces or equipment that come into contact with this compound should be decontaminated using a solvent known to dissolve the compound, followed by a thorough cleaning with soap and water. All materials used for decontamination, such as wipes or absorbents, should be disposed of as chemical waste.
Disclaimer: This information is intended for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always consult the SDS and your institution's Environmental Health and Safety (EHS) office for specific and definitive disposal procedures.
References
Standard Operating Procedure: Personal Protective Equipment for Handling KAL-21404358
Disclaimer: As of the current date, specific safety and handling data for the research compound KAL-21404358 is not publicly available. The following guidelines are based on standard laboratory practices for handling new or uncharacterized small molecule compounds and should be used in conjunction with a comprehensive risk assessment conducted by qualified personnel. These recommendations assume the compound is in a solid (powder) form and as a solution in a common laboratory solvent such as DMSO.
I. Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid Form | ANSI-rated safety glasses with side shields or splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Standard laboratory coat. | N95-rated respirator or use of a certified chemical fume hood. |
| Preparing Solutions | Chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Chemical-resistant laboratory coat. | Work within a certified chemical fume hood. |
| Cell Culture/In Vitro Assays | ANSI-rated safety glasses with side shields. | Nitrile gloves. | Standard laboratory coat. | Work within a biological safety cabinet (BSC). |
| Spill Cleanup | Chemical splash goggles. | Chemical-resistant gloves (e.g., neoprene or nitrile). | Chemical-resistant laboratory coat or apron. | N95-rated respirator (if outside a fume hood). |
II. PPE Selection and Donning Workflow
Proper selection and donning of PPE are critical to ensure personnel safety. The following workflow outlines the logical steps for preparing to handle this compound.
Caption: PPE selection and donning workflow for handling this compound.
III. Disposal Plan
All disposable PPE, including gloves, lab coats, and respirator cartridges, that comes into contact with this compound should be considered hazardous waste.
-
Segregation: Collect all contaminated PPE in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Stream: Dispose of the waste according to your institution's chemical and hazardous waste disposal protocols. Do not mix with general laboratory or biohazardous waste unless specified by your environmental health and safety (EHS) department.
-
Decontamination: Non-disposable equipment should be decontaminated using a validated procedure before reuse.
IV. Experimental Protocols: General Handling
While specific experimental protocols will vary, the following general procedures should be observed:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare your workspace within the fume hood or BSC by lining it with absorbent, disposable bench paper.
-
Weighing: When weighing the solid form of this compound, use a microbalance within a fume hood to minimize inhalation exposure. Use anti-static weighing dishes.
-
Solubilization: Add solvent to the solid compound slowly to avoid splashing. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Aliquoting: When making aliquots, work within the fume hood or BSC. Use filtered pipette tips to prevent aerosol contamination.
-
Post-Handling: After completing your work, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials in the designated hazardous waste container. Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Wash hands thoroughly with soap and water.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
